ML179
Description
Properties
IUPAC Name |
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFABFKUNLDYKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of ML179
An In-depth Technical Guide on the Mechanism of Action of UBA1 Inhibition
Disclaimer: Initial searches for "ML179" did not yield information on a specific molecule with a well-defined mechanism of action. The information presented in this guide pertains to the mechanism of action of TAK-243, a well-characterized, first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UBA1). It is presumed that the user's interest lies in the inhibition of this enzyme.
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation and maintaining cellular proteostasis. Its intricate and sequential enzymatic cascade plays a pivotal role in regulating a myriad of cellular processes, including DNA repair and signaling pathways. The UPS consists of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) that act in concert to tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.[1] Targeting the UPS has emerged as a promising therapeutic strategy in oncology, with the clinical success of proteasome inhibitors like bortezomib validating this approach.[1] More recently, attention has shifted upstream in the cascade to the initial and rate-limiting step catalyzed by the E1 ubiquitin-activating enzyme, UBA1.[1]
TAK-243 is a first-in-class small molecule inhibitor of UBA1, currently under clinical investigation for the treatment of various malignancies.[2] This guide provides a comprehensive overview of the mechanism of action of UBA1 inhibition by TAK-243, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Substrate-Assisted Inhibition
TAK-243 employs a unique mechanism of action known as substrate-assisted inhibition. It functions by forming a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then mimics the natural ubiquitin-adenylate intermediate, effectively and irreversibly inhibiting the catalytic activity of UBA1.[1] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.
Signaling Pathway of UBA1 Inhibition
The following diagram illustrates the central role of UBA1 in the ubiquitin-proteasome pathway and the inhibitory effect of TAK-243.
References
Liver Receptor Homolog-1 (LRH-1): A Pivotal Regulator in Oncogenesis and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver Receptor Homolog-1 (LRH-1), a nuclear receptor also known as NR5A2, has emerged as a critical player in the landscape of oncology. Once primarily recognized for its roles in development, metabolism, and steroidogenesis, a growing body of evidence now firmly implicates LRH-1 in the initiation and progression of a wide array of cancers, including those of the pancreas, breast, colon, and liver. This technical guide provides a comprehensive overview of the multifaceted functions of LRH-1 in cancer, detailing its involvement in key signaling pathways, its impact on tumor cell proliferation and survival, and its potential as a tractable target for novel anti-cancer therapeutics. Through a synthesis of current literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions governed by LRH-1, offering a valuable resource for the scientific community dedicated to advancing cancer research and drug development.
The Role of LRH-1 in Cancer Pathophysiology
LRH-1 is a ligand-activated transcription factor that plays a crucial role in regulating gene expression programs essential for normal physiological processes. However, its aberrant expression and activity are increasingly linked to the pathogenesis of various malignancies.
Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), LRH-1 transcription is significantly upregulated, with reports of up to a 30-fold increase in human pancreatic cancer cells compared to normal pancreatic ductal epithelium[1][2]. This overexpression is observed in a high percentage of tumors, with one study noting LRH-1 overexpression in 83.3% of patient-derived tumor samples. Functionally, LRH-1 promotes pancreatic cancer cell proliferation and is implicated in tumor growth and angiogenesis.
Breast Cancer
In breast cancer, LRH-1's role is intricately linked to hormone signaling. It is known to regulate the expression of aromatase, the key enzyme responsible for estrogen synthesis, thereby contributing to local estrogen production that can fuel the growth of estrogen receptor-positive (ER+) tumors[3][4]. Furthermore, LRH-1 can promote breast cancer cell proliferation and invasion independent of ER status. Overexpression of LRH-1 in ER-negative breast cancer cells has been shown to cause a significant 26-fold increase in the expression of the estrogen-responsive gene GREB1[5].
Colorectal Cancer
LRH-1 is a key player in intestinal homeostasis and tumorigenesis. It is involved in the Wnt/β-catenin signaling pathway, a frequently mutated pathway in colorectal cancer (CRC). By interacting with β-catenin, LRH-1 promotes the expression of genes that drive cell cycle progression. Studies have shown that LRH-1 knockdown in colon cancer cells can lead to cell cycle arrest and a suppression of cell proliferation.
Other Cancers
The oncogenic functions of LRH-1 extend to other malignancies as well. In hepatocellular carcinoma (HCC), LRH-1 overexpression is associated with increased cell proliferation and tumorigenicity. In ovarian cancer, higher LRH-1 expression is correlated with a more aggressive phenotype and poorer prognosis.
Key Signaling Pathways and Molecular Mechanisms
LRH-1 exerts its pro-tumorigenic effects through its involvement in several critical signaling cascades and by directly regulating the expression of key oncogenes and cell cycle regulators.
Wnt/β-Catenin Signaling
A central mechanism of LRH-1 action in cancer, particularly in gastrointestinal tumors, is its interplay with the Wnt/β-catenin pathway. LRH-1 can act as a coactivator for the β-catenin/TCF4 complex, enhancing the transcription of canonical Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC. This synergistic interaction promotes cell cycle progression from the G1 to S phase.
Regulation of Cell Cycle Progression
LRH-1 directly impacts the cell cycle machinery by modulating the expression of key regulatory proteins. It has been consistently shown to upregulate the expression of Cyclin D1 and Cyclin E1, which are critical for the G1/S phase transition. Conversely, LRH-1 can repress the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 (CDKN1A). This dual action of promoting pro-proliferative factors while inhibiting anti-proliferative ones creates a cellular environment conducive to uncontrolled growth.
Steroidogenesis and Hormone Signaling
In hormone-sensitive cancers like breast cancer, LRH-1 plays a pivotal role in local estrogen synthesis by transcriptionally activating the CYP19A1 gene, which encodes for aromatase. This localized production of estrogen can lead to the activation of ERα and subsequent transcription of estrogen-responsive genes that drive tumor growth.
Quantitative Data on LRH-1 Function in Cancer
The following tables summarize key quantitative findings from various studies on the role of LRH-1 in cancer.
Table 1: Effects of LRH-1 Modulation on Target Gene Expression
| Cancer Type | Cell Line | Modulation | Target Gene | Fold Change in Expression | Reference |
| Breast Cancer | MDA-MB-231 | Overexpression | GREB1 | 26-fold increase | |
| Pancreatic Cancer | Multiple | siRNA Knockdown | c-Myc, Cyclin D1, Cyclin E1 | Decreased | |
| Hepatocellular Carcinoma | HepG2, HuH-7 | Overexpression | c-Myc, Cyclin E1 | Increased | |
| Hepatocellular Carcinoma | HepG2, HuH-7 | Overexpression | p21 (CDKN1A) | Decreased | |
| Colon Cancer | HCT116 | siRNA Knockdown | p21 (CDKN1A) | Increased |
Table 2: Effects of LRH-1 Modulation on Cancer Cell Phenotype
| Cancer Type | Cell Line | Modulation | Phenotypic Effect | Quantitative Change | Reference |
| Pancreatic Cancer | Multiple | siRNA Knockdown | Cell Proliferation | Significantly inhibited | |
| Breast Cancer | MCF-7 | Overexpression | Cell Proliferation | Increased |
Table 3: Inhibitory Concentrations (IC50) of LRH-1 Antagonists
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| SR-1848 (ML180) | Not specified | In reporter assay | 3.7 | |
| ML179 | Not specified | In reporter assay | 0.32 | |
| Cpd3 | Pancreatic Cancer | AsPC-1 | ~20 | |
| Cpd3d2 | Pancreatic Cancer | AsPC-1 | ~20 | |
| Cpd3 | Colon Cancer | HT-29 | ~15 | |
| Cpd3 | Breast Cancer | T47D | ~20 | |
| Cpd3 | Breast Cancer | MDA-MB-468 | ~20 |
Experimental Protocols for Studying LRH-1 Function
Detailed methodologies are crucial for the accurate investigation of LRH-1's role in cancer. Below are outlines of key experimental protocols.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to identify the genomic regions to which LRH-1 binds.
Protocol Outline:
-
Cell Culture and Cross-linking: Grow cancer cells to 80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to LRH-1 or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the enriched DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of LRH-1 on a specific gene promoter.
Protocol Outline:
-
Plasmid Constructs: Prepare a reporter plasmid containing the firefly luciferase gene under the control of the promoter of interest (e.g., the Cyclin D1 promoter). Also, prepare an expression plasmid for LRH-1 and a control plasmid expressing Renilla luciferase for normalization.
-
Cell Transfection: Co-transfect cancer cells with the reporter plasmid, the LRH-1 expression plasmid (or an empty vector control), and the Renilla luciferase plasmid.
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing LRH-1 to the control cells.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of LRH-1 modulation on cancer cell proliferation and viability.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with an LRH-1 inhibitor at various concentrations or transfect them with siRNA against LRH-1. Include appropriate vehicle or non-targeting siRNA controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
LRH-1 as a Therapeutic Target
The significant role of LRH-1 in promoting cancer progression has positioned it as an attractive target for therapeutic intervention. The development of small molecule inhibitors that can modulate LRH-1 activity is an active area of research.
LRH-1 Inhibitors
Several classes of LRH-1 inhibitors have been identified, including inverse agonists and antagonists. These compounds have shown promise in preclinical studies by inhibiting the proliferation of various cancer cell lines. For example, the inverse agonists this compound and ML180 (SR-1848) have demonstrated inhibitory effects in breast cancer cells. Similarly, the antagonist Cpd3 has been shown to inhibit the proliferation of pancreatic, colon, and breast cancer cells.
The development of more potent and selective LRH-1 inhibitors holds the potential for a new class of targeted therapies for a range of cancers where LRH-1 is a key driver of the disease.
Future Directions
While significant progress has been made in understanding the role of LRH-1 in cancer, several key areas warrant further investigation:
-
Elucidation of Upstream Regulatory Mechanisms: A deeper understanding of the factors and signaling pathways that lead to LRH-1 overexpression in different cancers is needed.
-
Identification of Novel LRH-1 Target Genes: Genome-wide studies are required to identify the complete repertoire of LRH-1 target genes in various cancer contexts.
-
Development of More Potent and Specific Inhibitors: Continued efforts in drug discovery are essential to develop LRH-1 inhibitors with improved pharmacological properties for clinical translation.
-
Investigation of Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to LRH-1 inhibitors will be crucial for their long-term clinical success.
Conclusion
Liver Receptor Homolog-1 is a multifaceted nuclear receptor that has transitioned from a regulator of metabolic and developmental processes to a key oncogenic driver in a variety of cancers. Its intricate involvement in fundamental cancer-associated pathways, including cell cycle control and hormone signaling, underscores its significance as a high-value therapeutic target. The continued exploration of LRH-1 biology and the development of targeted inhibitors offer a promising avenue for the future of cancer therapy, with the potential to provide novel treatment options for patients with difficult-to-treat malignancies. This guide serves as a foundational resource for researchers and clinicians working towards this important goal.
References
- 1. pnas.org [pnas.org]
- 2. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of aromatase expression by the nuclear receptor LRH-1 in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orphan Nuclear Receptor LRH-1 and ERα Activate GREB1 Expression to Induce Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ML179: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2). Its discovery has opened new avenues for therapeutic intervention in cancers where LRH-1 is implicated, particularly in estrogen receptor-negative (ER-negative) breast cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that underpin its characterization.
Introduction to LRH-1 as a Therapeutic Target
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active nuclear receptor that plays a crucial role in development, metabolism, and inflammation. In the context of oncology, LRH-1 has emerged as a significant factor in the progression of various cancers, including those of the breast, pancreas, and gastrointestinal tract. It regulates the expression of genes involved in cell proliferation, motility, and invasion. Notably, LRH-1's role in promoting tumorigenesis is independent of estrogen receptor status in breast cancer, making it an attractive target for ER-negative subtypes which have limited treatment options.
Discovery of this compound
This compound was identified through a center-based initiative aimed at discovering novel inverse agonists for LRH-1. The screening campaign utilized a series of cell-based assays to identify compounds that could inhibit the transcriptional activity of LRH-1.
Initial Screening and Hit Identification
The primary screening assay was a luciferase reporter assay designed to measure the inhibition of LRH-1-mediated activation of the Cyp19 (Aromatase) promoter. This was followed by counterscreens to ensure selectivity against other nuclear receptors, such as Steroidogenic Factor 1 (SF-1), and to eliminate non-specific activators of the reporter system. This comprehensive screening process led to the identification of two promising probe compounds: this compound and ML180.[1][2]
In Vitro Characterization of this compound
Potency and Efficacy
This compound demonstrated potent inverse agonism of LRH-1 in reporter assays with a half-maximal inhibitory concentration (IC50) of 320 nM.[1][3] The maximum efficacy of repression was observed to be 40%.[1]
Cellular Activity
The anti-proliferative effects of this compound were evaluated in the ER-negative breast cancer cell line, MDA-MB-231. The compound was found to be active in an MTT cytotoxicity assay, indicating its ability to reduce cell viability in this cancer cell line.
Mechanism of Action
This compound exerts its effects by binding to the LRH-1 receptor and promoting a conformational change that leads to the dissociation of co-activators and potentially the recruitment of co-repressors. This modulation of co-regulator interaction results in the repression of LRH-1 target gene expression.
Signaling Pathways
LRH-1 is known to be involved in several signaling pathways that are critical for cancer progression. While the direct downstream signaling cascade of this compound is primarily through the inhibition of LRH-1, this has broader implications for interconnected pathways.
-
LRH-1 Transcriptional Regulation: this compound directly inhibits the constitutive transcriptional activity of LRH-1. This leads to the downregulation of LRH-1 target genes involved in cell cycle progression and inflammation.
Figure 1. Simplified mechanism of action of this compound.
-
Wnt/β-catenin Pathway Crosstalk: LRH-1 has been shown to interact with components of the Wnt/β-catenin signaling pathway. By inhibiting LRH-1, this compound may indirectly modulate the activity of this critical oncogenic pathway.
Figure 2. Potential crosstalk between LRH-1 inhibition and the Wnt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 320 nM | LRH-1 Luciferase Reporter Assay | |
| Maximum Efficacy | 40% Repression | LRH-1 Luciferase Reporter Assay |
Table 1. In Vitro Potency and Efficacy of this compound.
| Cell Line | Assay | Result | Reference |
| MDA-MB-231 | MTT Cytotoxicity Assay | Active |
Table 2. Cellular Activity of this compound.
| Target Gene | Fold Change (at 10 µM) | Assay | Reference |
| Haptoglobin (Hp) | 0.14 | qPCR | |
| Serum Amyloid A1 (SAA1) | 0.07 | qPCR | |
| Serum Amyloid A4 (SAA4) | 0.45 | qPCR |
Table 3. Effect of this compound on LRH-1 Target Gene Expression in Huh7 cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies used in the characterization of this compound, based on publicly available information.
LRH-1 Luciferase Reporter Assay
Objective: To determine the ability of a compound to inhibit the transcriptional activity of LRH-1.
General Protocol:
-
Cell Seeding: HEK293T cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Transfection: Cells are co-transfected with a plasmid encoding the LRH-1 receptor, a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 promoter), and a control plasmid (e.g., encoding Renilla luciferase for normalization).
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubation: The plates are incubated for 24-48 hours to allow for compound activity and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Data Analysis: The normalized luciferase values are used to calculate the percent inhibition at each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of NR5A2 in Estrogen Receptor-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), also known as Liver Receptor Homolog-1 (LRH-1), is a transcription factor with emerging significance in the pathology of Estrogen Receptor-negative (ER-negative) breast cancer. This technically focused guide synthesizes current research to provide an in-depth understanding of NR5A2's multifaceted role in this aggressive breast cancer subtype. It delves into its molecular mechanisms, including its signaling pathways, its function as a negative prognostic indicator, and its contribution to therapeutic resistance. This document presents quantitative data in structured tables, details key experimental protocols for studying NR5A2, and provides visual representations of its signaling networks and experimental workflows to facilitate further research and drug development efforts.
Introduction
ER-negative breast cancer, which includes the particularly aggressive triple-negative breast cancer (TNBC) subtype, presents a significant clinical challenge due to the lack of targeted therapies available for ER-positive tumors. Emerging evidence points to the nuclear receptor NR5A2 as a key player in the progression and therapeutic response of ER-negative breast cancer. While its expression is paradoxically higher in ER-positive tumors, its activity and downstream effects in ER-negative contexts are distinct and prognostically relevant.[1] High NR5A2 expression in ER-negative breast cancer is associated with a poor prognosis, highlighting its potential as a therapeutic target.[2] This guide provides a comprehensive overview of the molecular biology of NR5A2 in ER-negative breast cancer, with a focus on actionable data and methodologies for the research and drug development community.
Quantitative Data Summary
NR5A2 Expression in Breast Cancer Subtypes
The expression of NR5A2 varies between ER-positive and ER-negative breast cancer. While mRNA levels are often higher in ER-positive tumors, post-translational modifications and protein stability can lead to significant functional differences.[1]
| Parameter | ER-positive Breast Cancer | ER-negative Breast Cancer | Reference |
| Mean mRNA Expression (RSEM) | 89.6 ± 116.6 | 65.7 ± 64.9 | [1] |
| Prognostic Significance of High Expression | Variable | Negative | [2] |
| Protein Stability | Lower (subject to E2-mediated degradation) | Higher |
NR5A2-Regulated Gene Expression in ER-negative Breast Cancer
NR5A2 acts as a transcription factor that can both activate and repress a wide array of target genes involved in critical cellular processes. Its impact on gene expression in ER-negative breast cancer is context-dependent.
| Target Gene | Effect of NR5A2 Upregulation | Biological Function | Reference |
| NRF2 (NFE2L2) | Upregulation | Antioxidant response, Drug resistance | |
| CYP19A1 (Aromatase) | Upregulation | Steroidogenesis | |
| CDKN1A (p21) | Downregulation | Cell cycle inhibition | |
| CCND1 (Cyclin D1) | Upregulation | Cell cycle progression | |
| SALL2, SOX15, FOXJ1 | Upregulation | Tumor suppression | |
| NR4A2, HOXC6 | Upregulation | Oncogenesis, Drug resistance | |
| Vimentin | Upregulation | Epithelial-Mesenchymal Transition (EMT) | |
| E-cadherin | Downregulation | Cell adhesion, EMT suppression |
Impact of NR5A2 on Therapeutic Efficacy
NR5A2 expression has been linked to resistance to various chemotherapeutic agents in ER-negative breast cancer.
| Therapeutic Agent | Effect of High NR5A2 Expression | Mechanism | Reference |
| BET Inhibitors (e.g., JQ1) | Increased Resistance | Upregulation of NRF2, attenuation of ferroptosis | |
| Cisplatin | Increased Resistance | Attenuation of DNA damage | |
| Adriamycin (Doxorubicin) | Increased Resistance | Reversal of cellular resistance upon NR5A2 silencing |
Signaling Pathways Involving NR5A2
NR5A2 is integrated into complex signaling networks that drive key aspects of ER-negative breast cancer biology, including proliferation, survival, and metastasis.
NR5A2-NCOA3-NRF2 Pathway in Drug Resistance
A critical pathway involves the synergistic action of NR5A2 and its coactivator, Nuclear Receptor Coactivator 3 (NCOA3), to upregulate the transcription factor NRF2. This leads to an enhanced antioxidant response, which protects cancer cells from the oxidative stress induced by therapies like BET inhibitors, thereby promoting drug resistance through the attenuation of ferroptosis.
NR5A2 and the Wnt/β-catenin Signaling Pathway
NR5A2 has been shown to interact with and modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT). NR5A2 can act as a transcriptional co-activator of β-catenin, enhancing the expression of its target genes.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for NR5A2
This protocol outlines the key steps for identifying the genomic binding sites of NR5A2 in ER-negative breast cancer cells.
Objective: To map the genome-wide occupancy of NR5A2.
Cell Line: MDA-MB-231 or other suitable ER-negative breast cancer cell line.
Materials:
-
Formaldehyde (16% solution)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-NR5A2 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with either the anti-NR5A2 antibody or the control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify NR5A2 binding sites. Perform motif analysis and functional annotation of the identified peaks.
Dual-Luciferase Reporter Assay for NR5A2 Transcriptional Activity
This assay measures the ability of NR5A2 to activate the transcription of a target gene promoter.
Objective: To quantify the transcriptional activity of NR5A2 on a specific promoter.
Materials:
-
ER-negative breast cancer cell line (e.g., MDA-MB-231)
-
Expression vector for NR5A2 (or siRNA for knockdown)
-
Reporter plasmid containing the promoter of a putative NR5A2 target gene upstream of a firefly luciferase gene.
-
Control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent.
-
Dual-luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NR5A2 expression vector (or siRNA), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in cells with altered NR5A2 expression to the control cells.
Cell Viability Assay (MTT Assay) following NR5A2 Knockdown
This assay assesses the effect of NR5A2 on cell proliferation and viability.
Objective: To determine the impact of NR5A2 depletion on the viability of ER-negative breast cancer cells.
Materials:
-
ER-negative breast cancer cell line (e.g., MDA-MB-231)
-
siRNA targeting NR5A2 and a non-targeting control siRNA.
-
Transfection reagent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Transfect the cells with either NR5A2 siRNA or control siRNA.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control siRNA-treated cells.
Experimental and Logical Workflows
Investigating NR5A2 Function in ER-negative Breast Cancer
This workflow outlines a logical progression of experiments to elucidate the role of NR5A2.
Conclusion
NR5A2 is a multifaceted regulator in ER-negative breast cancer, contributing to a more aggressive phenotype and mediating resistance to therapy. Its role as a negative prognostic marker underscores its clinical relevance. The signaling pathways, particularly its interplay with NCOA3 and NRF2 in promoting drug resistance, and its modulation of the Wnt/β-catenin pathway, offer promising avenues for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further dissect the complex biology of NR5A2 and to explore novel therapeutic strategies targeting this key transcription factor in ER-negative breast cancer. Further investigation into the upstream regulators of NR5A2 and the development of specific inhibitors are critical next steps in translating this knowledge into clinical benefit for patients with this challenging disease.
References
ML179: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML179, a potent and selective inverse agonist of the Liver Receptor Homologue-1 (LRH-1). This document is intended to serve as a core resource for researchers in oncology, endocrinology, and drug discovery.
Chemical Structure and Properties
This compound, also known as CID-45100448, is a small molecule belonging to the pyrimidine class of compounds. Its core structure features a central pyrimidine-2,4(1H,3H)-dione ring system.
| Property | Value | Source |
| Molecular Formula | C21H25F3N4O2 | [1] |
| Molecular Weight | 422.44 g/mol | [1] |
| CAS Number | 1883548-87-5 | |
| SMILES | FC(F)(F)c1cccc(c1)N1CCN(CC1)c1cc(O)nc(c1O)N1CCCCC1 | |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Storage | Store at -20°C for long-term stability. |
Note: A definitive IUPAC name for this compound is not consistently reported across public chemical databases. The provided chemical name is based on common vendor listings.
Pharmacological Properties
This compound is a potent inverse agonist of the Liver Receptor Homologue-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and steroidogenesis. In the context of cancer, LRH-1 has been implicated in promoting cell proliferation and tumor progression.
| Parameter | Value | Description | Source |
| Target | Liver Receptor Homologue-1 (LRH-1; NR5A2) | A nuclear receptor involved in various physiological and pathological processes. | [1] |
| Activity | Inverse Agonist | A ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. | |
| IC50 | 320 nM | The half maximal inhibitory concentration, indicating the potency of this compound in inhibiting LRH-1 activity. |
Signaling Pathway of LRH-1 in Cancer
LRH-1 is involved in complex signaling networks that contribute to cancer development and progression. It can influence cell cycle, proliferation, and inflammation. The diagram below illustrates a simplified representation of the LRH-1 signaling pathway and its downstream effects, which are inhibited by this compound.
Experimental Protocols
LRH-1 Inverse Agonist Activity Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the inverse agonist activity of this compound on LRH-1.
Objective: To determine the IC50 value of this compound for the inhibition of LRH-1 transcriptional activity.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing LRH-1 response elements. In the presence of constitutively active LRH-1, the reporter gene is expressed. An inverse agonist will suppress this basal activity, leading to a decrease in the reporter signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are co-transfected with an LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements using a suitable transfection reagent.
-
-
Compound Treatment:
-
Transfected cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of this compound (e.g., from 10 µM to 1 nM) or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are plotted against the logarithm of the this compound concentration.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MDA-MB-231)
This protocol is used to assess the anti-proliferative effect of this compound on the MDA-MB-231 breast cancer cell line.
Objective: To determine the effect of this compound on the proliferation of MDA-MB-231 cells.
Principle: The proliferation of cells is measured over time in the presence of varying concentrations of the test compound. Common methods include direct cell counting, or assays that measure metabolic activity (e.g., MTT, XTT) or DNA content (e.g., CyQUANT).
Methodology:
-
Cell Culture:
-
MDA-MB-231 cells are maintained in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Seeding and Treatment:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to attach overnight, they are treated with a serial dilution of this compound or vehicle control.
-
-
Proliferation Measurement:
-
At various time points (e.g., 24, 48, 72 hours), cell proliferation is assessed using a suitable method. For an MTT assay:
-
MTT reagent is added to each well and incubated for 2-4 hours.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.
-
The results are plotted as cell viability versus this compound concentration.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of LRH-1 and for exploring its therapeutic potential, particularly in the context of estrogen receptor-negative breast cancer. Its well-defined chemical structure and potent, selective inverse agonist activity make it a suitable probe for cellular and in vivo studies. This guide provides the foundational information necessary for researchers to effectively utilize this compound in their experimental designs.
References
The Modulatory Role of ML179 on Gene Transcription: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of ML179, a small molecule inhibitor, and its impact on gene transcription. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, its effects on specific gene targets, and the experimental frameworks used to elucidate these properties.
Introduction to this compound
This compound is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2)[1][2]. As a transcription factor, LRH-1 plays a pivotal role in the regulation of a diverse array of genes involved in critical physiological processes, including cholesterol metabolism, steroidogenesis, and the control of cell proliferation. By acting as an inverse agonist, this compound binds to LRH-1 and actively represses its transcriptional activity, leading to a downstream modulation of the expression of LRH-1 target genes. This activity has positioned this compound as a valuable tool for studying the biological functions of LRH-1 and as a potential therapeutic agent, particularly in the context of cancer.
Mechanism of Action: Inhibition of LRH-1 Transcriptional Activity
This compound exerts its influence on gene transcription by directly targeting the LRH-1 nuclear receptor. LRH-1 typically binds to specific DNA sequences in the promoter regions of its target genes, recruiting co-activators and initiating the transcription of these genes. As an inverse agonist, this compound binds to the ligand-binding domain of LRH-1, inducing a conformational change that not only prevents the recruitment of co-activators but can also facilitate the recruitment of co-repressors. This dual action effectively silences the transcriptional output from LRH-1-regulated genes. The specificity of this compound for LRH-1 minimizes off-target effects, making it a precise molecular probe for investigating LRH-1 signaling pathways.
The following diagram illustrates the inhibitory effect of this compound on the LRH-1 signaling pathway.
Quantitative Effects of this compound on Gene Transcription
Studies have demonstrated the ability of this compound to modulate the expression of specific LRH-1 target genes. The following table summarizes the known quantitative effects of this compound on gene transcription from cell-based assays.
| Gene Target | Cell Line | Effect on mRNA Expression | Method | Reference |
| NR0B2 (SHP) | HepG2, Primary Mouse Hepatocytes | Significant Reduction | RT-qPCR | [3][4] |
| ABCC2 (MRP2) | HepG2, Primary Mouse Hepatocytes | Significant Reduction | RT-qPCR | [3] |
| ABCB11 (BSEP) | HepG2, Primary Mouse Hepatocytes | Significant Reduction | RT-qPCR | |
| Il-1b | Raw 264.5 | Marked Increase | RT-qPCR | |
| Cyp19 (Aromatase) | 293T (Reporter Assay) | Inhibition of LRH-1 mediated activation (IC50 = 320 nM) | Luciferase Reporter Assay |
Experimental Protocols
The investigation of this compound's effect on gene transcription typically involves a series of well-established molecular biology techniques. The following is a generalized protocol for such a study.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HepG2 for liver-related gene studies, or MDA-MB-231 for breast cancer studies) in appropriate culture vessels and allow them to adhere and reach a suitable confluency (typically 60-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects on gene transcription.
RNA Isolation and Reverse Transcription
-
RNA Extraction: Following the treatment period, harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
Quantitative Real-Time PCR (RT-qPCR)
-
Primer Design and Validation: Design and validate primers specific to the target genes of interest (e.g., SHP, CYP19) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target or housekeeping gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Thermocycling and Data Acquisition: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
The following diagram outlines the general experimental workflow for assessing the impact of this compound on gene expression.
Conclusion
This compound serves as a critical pharmacological tool for probing the regulatory networks governed by the LRH-1 transcription factor. Its ability to specifically inhibit LRH-1 provides a means to dissect the downstream consequences on gene expression. The data accumulated to date clearly indicate that this compound can significantly alter the transcriptional landscape of cells, particularly those genes involved in metabolism and cell cycle control. Further comprehensive studies, such as RNA-sequencing and microarray analyses, will undoubtedly provide a more global view of the transcriptional changes induced by this compound, offering deeper insights into the therapeutic potential of targeting the LRH-1 signaling axis.
References
The Pivotal Role of Liver Receptor Homolog-1 (LRH-1) in Driving Cell Proliferation: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Liver Receptor Homolog-1 (LRH-1), a nuclear receptor once primarily associated with development and metabolism, has emerged as a critical regulator of cell proliferation, particularly in the context of cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of LRH-1's core functions in cell cycle progression, its intricate signaling networks, and the experimental methodologies used to investigate its activity.
Introduction to LRH-1 (NR5A2)
Liver Receptor Homolog-1, also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a transcription factor that plays a vital role in diverse physiological processes, including embryonic development, steroidogenesis, and cholesterol homeostasis.[1][2] However, a growing body of evidence has implicated aberrant LRH-1 expression and activity in the proliferation of various cancer cells, including those of the breast, colon, pancreas, and liver.[1][2][3] Its ability to modulate the expression of key genes involved in cell cycle control positions it as a significant contributor to tumorigenesis and a promising target for novel anti-cancer therapies.
Core Signaling Pathways of LRH-1 in Cell Proliferation
LRH-1 orchestrates cell proliferation through multiple signaling pathways, often in concert with other key regulatory proteins. Two of the most well-characterized pathways are the Wnt/β-catenin signaling cascade and the direct regulation of cell cycle machinery.
Crosstalk with the Wnt/β-catenin Pathway
A crucial mechanism by which LRH-1 promotes cell proliferation is through its synergistic interaction with the Wnt/β-catenin signaling pathway, a fundamental pathway in development and disease. LRH-1 can physically interact with β-catenin and act as a coactivator for the β-catenin/Tcf4 transcription factor complex. This interaction enhances the transcription of critical downstream target genes that drive cell cycle progression, such as CCND1 (encoding Cyclin D1) and the proto-oncogene MYC.
In this context, LRH-1 functions in a dual capacity: it can act as a coactivator for β-catenin/Tcf4 on promoters like the CCND1 promoter, and it can also directly bind to and activate the promoters of other cell cycle genes like CCNE1 (encoding Cyclin E1), with β-catenin serving as a coactivator for LRH-1. This reciprocal coactivation amplifies the pro-proliferative signals within the cell.
Regulation of Cell Cycle Genes
Beyond its interaction with the Wnt/β-catenin pathway, LRH-1 directly regulates the transcription of key cell cycle components. It has been shown to bind to the promoter and a distal regulatory region of the cyclin-dependent kinase inhibitor CDKN1A (also known as p21), repressing its transcription. By suppressing this critical cell cycle inhibitor, LRH-1 facilitates the transition from the G1 to the S phase of the cell cycle. This repression of CDKN1A can occur in a p53-dependent or independent manner, depending on the cellular context.
Furthermore, LRH-1 directly activates the expression of CCNE1, which encodes Cyclin E1, a crucial regulator of the G1/S transition. The coordinated upregulation of cyclins and downregulation of their inhibitors by LRH-1 creates a cellular environment that is highly conducive to proliferation.
Quantitative Data on LRH-1's Role in Cell Proliferation
The pro-proliferative effects of LRH-1 have been quantified in numerous studies. The following tables summarize key findings on the impact of LRH-1 modulation on cell proliferation markers and target gene expression.
Table 1: Effect of LRH-1 Knockdown on Cell Proliferation
| Cell Line | Cancer Type | Method of LRH-1 Knockdown | Proliferation Assay | Observed Effect on Proliferation | Reference |
| HCT116 | Colon Cancer | siRNA | SRB Assay | Significant decrease | |
| Caco2 | Colon Cancer | shRNA | CellTiter-Glo | Significant impairment | |
| AsPC-1 | Pancreatic Cancer | siRNA | CellTiter-Glo | Significant inhibition | |
| MCF-7 | Breast Cancer | siRNA | Not specified | Inhibition of estrogen-induced proliferation | |
| HepG2 | Liver Cancer | TALENs | In vitro & in vivo | Attenuated proliferation rate and tumorigenicity |
Table 2: LRH-1 Target Genes Involved in Cell Proliferation
| Target Gene | Function | Effect of LRH-1 | Cancer Type | Reference |
| CCND1 (Cyclin D1) | G1/S transition | Upregulation | Intestinal, Pancreatic | |
| CCNE1 (Cyclin E1) | G1/S transition | Upregulation | Intestinal, Pancreatic, Liver | |
| MYC (c-Myc) | Transcription factor promoting proliferation | Upregulation | Pancreatic, Colon | |
| CDKN1A (p21) | Cell cycle inhibitor | Downregulation/Repression | Breast, Colon, Liver | |
| GREB1 | Estrogen-regulated growth factor | Upregulation | Breast |
Experimental Protocols for Studying LRH-1 in Cell Proliferation
Investigating the role of LRH-1 in cell proliferation requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
siRNA-Mediated Knockdown of LRH-1
This protocol describes the transient knockdown of LRH-1 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete culture medium
-
LRH-1 specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RT-qPCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of LRH-1 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency by RT-qPCR and Western blotting, and to perform downstream functional assays such as cell proliferation and cell cycle analysis.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where LRH-1 binds.
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
LRH-1 specific antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR or sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an LRH-1 specific antibody or an IgG control overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K to digest proteins. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to assess enrichment at specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Cell Proliferation Assays
a) Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density based on the measurement of cellular protein content.
Procedure:
-
Seed cells in a 96-well plate and treat as required.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye with acetic acid.
-
Solubilize the protein-bound dye with Tris base.
-
Measure the absorbance at 510 nm.
b) CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat as required.
-
Add the CellTiter-Glo® reagent directly to the wells.
-
Mix to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
The orphan nuclear receptor LRH-1 has unequivocally been established as a potent driver of cell proliferation in a variety of cancers. Its intricate interplay with the Wnt/β-catenin pathway and its direct transcriptional control over key cell cycle regulators underscore its significance in tumorigenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the multifaceted roles of LRH-1 and to evaluate the efficacy of novel therapeutic strategies targeting this critical oncogenic driver. Future research should focus on the development of specific and potent LRH-1 inhibitors and on understanding the mechanisms of resistance to LRH-1-targeted therapies. A deeper comprehension of the tissue-specific and context-dependent functions of LRH-1 will be paramount in translating these fundamental research findings into effective clinical interventions.
References
ML179 as a Chemical Probe for Liver Receptor Homolog-1 (LRH-1): A Technical Guide
Abstract: Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor transcription factor that plays a critical role in development, metabolism, and steroidogenesis.[1] Its dysregulation is implicated in various pathologies, including metabolic diseases and cancer, making it a significant target for therapeutic development.[2][3][4] This document provides a comprehensive technical overview of ML179, a potent and selective inverse agonist that serves as a valuable chemical probe for elucidating the biological functions of LRH-1. We detail its quantitative characteristics, mechanism of action, and the experimental protocols used for its validation, offering a critical resource for researchers in pharmacology and drug discovery.
Introduction to LRH-1 (NR5A2)
LRH-1 is a member of the NR5A subfamily of nuclear receptors, which also includes Steroidogenic Factor-1 (SF-1, NR5A1).[5] It binds to identical DNA consensus sequences as SF-1 and is endogenously activated by phospholipids that occupy its large, hydrophobic ligand-binding pocket. As a key transcriptional regulator, LRH-1 controls a diverse set of genes involved in:
-
Cholesterol and Bile Acid Homeostasis: Regulating key enzymes in these metabolic pathways.
-
Steroidogenesis: Notably, it activates the transcription of aromatase (CYP19), the enzyme responsible for estrogen biosynthesis.
-
Cell Proliferation and Development: LRH-1 is essential during embryonic development and influences cell cycle progression through targets like Cyclin E1 and c-Myc.
-
Inflammation: It modulates the expression of markers involved in the acute phase response to tissue injury.
Given its role in promoting cell proliferation and invasion in both estrogen receptor (ER)-positive and ER-negative breast cancers, the development of LRH-1 inhibitors, particularly inverse agonists, is a key area of research.
Profile of this compound as an LRH-1 Chemical Probe
This compound (PubChem CID 45100448) was identified through a high-throughput screening campaign as a novel inverse agonist for LRH-1. An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response, actively repressing receptor signaling below its basal level. This compound serves as a crucial tool for studying the therapeutic potential of LRH-1 inhibition.
Quantitative Data for LRH-1 Inverse Agonists
The key parameters defining the activity and utility of this compound and its companion probe, ML180, are summarized below. These probes were selected for their differing potency and efficacy, allowing for a broader range of experimental applications.
| Parameter | This compound (Probe 2) | ML180 (Probe 1) | Reference |
| PubChem CID | 45100448 | 3238389 | |
| Potency (IC₅₀) | 320 nM | 3.7 µM | |
| Max Efficacy (% Repression) | 40% | 64% | |
| Solubility in PBS | 3.9 µM | 8.5 µM | |
| Stability in PBS (t₁/₂) | > 48 hours | > 48 hours |
Mechanism of Action
This compound functions by binding to LRH-1 and promoting a conformational state that leads to the repression of target gene transcription. In cellular assays, this compound has been shown to repress the expression of LRH-1 itself and key acute phase response genes such as haptoglobin (Hp), serum amyloid A1 (SAA1), and serum amyloid A4 (SAA4) in Huh7 cells stimulated with inflammatory cytokines. This repressive activity confirms its role as a functional inverse agonist and its ability to modulate LRH-1 signaling pathways in a cellular context. Its demonstrated anti-proliferation activity in ER-negative MDA-MB-231 breast cancer cells highlights its potential for investigating LRH-1's role in cancer biology.
Experimental Protocols and Workflows
The characterization of this compound as an LRH-1 probe involved a series of robust biochemical and cell-based assays.
Experimental Workflow for Probe Discovery
The discovery of this compound followed a systematic workflow designed to identify and validate novel modulators of LRH-1. This process ensures the identification of potent, selective, and cell-active compounds suitable for use as chemical probes.
Luciferase Reporter Gene Assay
This is the primary assay used to quantify the agonist or inverse agonist activity of compounds on LRH-1.
-
Objective: To measure the ability of a compound to modulate LRH-1-mediated transcription of a reporter gene.
-
Cell Lines: Human Embryonic Kidney (HEK) 293T cells or RAW 264.7 macrophage cells are commonly used.
-
Plasmids:
-
Reporter Plasmid: Contains multiple copies (e.g., five) of an LRH-1 response element (RE) upstream of a luciferase gene (e.g., 5xRE-tk-luc).
-
Expression Plasmid: A vector to express full-length human LRH-1.
-
Normalization Plasmid: A vector expressing a control reporter, such as β-galactosidase, to normalize for transfection efficiency.
-
-
Protocol:
-
Transfection: Seed cells (e.g., HEK 293T) in multi-well plates. Co-transfect the cells with the three plasmids using a suitable method like calcium phosphate or PEI-based transfection.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control compounds (e.g., vehicle - DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for compound action and reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer and β-galactosidase activity using a spectrophotometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each well. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the IC₅₀ and maximum efficacy.
-
Quantitative Real-Time PCR (qRT-PCR)
This assay validates the effect of this compound on endogenous LRH-1 target genes.
-
Objective: To quantify changes in mRNA levels of LRH-1 target genes (e.g., SHP, CYP19, SAA1) following treatment with this compound.
-
Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., Huh7, HepG2) and treat with this compound at a specific concentration (e.g., 1-10 µM) for 24 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using SYBR Green or TaqMan probe-based chemistry with primers specific for the target genes and a housekeeping gene (e.g., ACTB) for normalization.
-
Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
-
LRH-1 Signaling Pathway and Modulation by this compound
This compound provides a means to dissect the complex signaling network regulated by LRH-1. The receptor integrates signals from metabolic and inflammatory pathways to control gene expression related to cellular homeostasis and proliferation.
Conclusion and Future Directions
This compound is a well-characterized chemical probe that acts as a potent inverse agonist of LRH-1. With its sub-micromolar potency, cellular activity, and good stability, it provides an invaluable tool for researchers to investigate the roles of LRH-1 in cancer, metabolic disorders, and inflammatory diseases. Future efforts may focus on improving the potency and efficacy of LRH-1 inverse agonists and developing compounds with different mechanisms of action, such as antagonists, to further explore the therapeutic tractability of this important nuclear receptor.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foundational Research on Nuclear Receptor Inverse Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptors are a superfamily of ligand-activated transcription factors that play crucial roles in regulating a wide array of physiological processes, including metabolism, development, and immunity.[1] A number of these receptors exhibit constitutive activity, meaning they can activate gene transcription even in the absence of an endogenous ligand.[2] This basal activity has significant implications for both normal physiology and the pathogenesis of various diseases. Inverse agonists are a class of small molecules that bind to nuclear receptors and actively suppress this constitutive activity, often by promoting the recruitment of corepressor proteins.[3] This mechanism distinguishes them from neutral antagonists, which simply block the binding of agonists without affecting the receptor's basal activity.[4] The ability of inverse agonists to downregulate the transcriptional output of constitutively active nuclear receptors has made them attractive therapeutic targets for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer.[5]
This in-depth technical guide provides a comprehensive overview of the foundational research on nuclear receptor inverse agonists, with a focus on three key receptor subfamilies: Estrogen-Related Receptors (ERRs), Liver X Receptors (LXRs), and RAR-related Orphan Receptors (RORs). It is designed to serve as a core resource for researchers, scientists, and drug development professionals in this field.
Mechanism of Action: A Shift from Coactivator to Corepressor Dominance
The transcriptional activity of nuclear receptors is modulated by the dynamic interplay between the receptor's ligand-binding domain (LBD) and coregulatory proteins—coactivators and corepressors. In their constitutively active state, nuclear receptors preferentially bind to coactivator proteins, which facilitate the recruitment of the transcriptional machinery and promote gene expression.
Inverse agonists function by inducing a conformational change in the LBD that disrupts the binding surface for coactivators and, crucially, creates or stabilizes a binding site for corepressor proteins such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). These corepressors, in turn, recruit histone deacetylases (HDACs) and other repressive enzymes to the target gene promoter, leading to chromatin condensation and transcriptional silencing.
dot
Caption: General mechanism of nuclear receptor inverse agonism.
Quantitative Data for Key Nuclear Receptor Inverse Agonists
The potency and efficacy of inverse agonists are typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays and their binding affinity (Ki) in radioligand binding assays. The following tables summarize key quantitative data for well-characterized inverse agonists targeting ERRα, LXR, and RORs.
Table 1: Estrogen-Related Receptor α (ERRα) Inverse Agonists
| Compound | Assay Type | IC50 (µM) | Reference(s) |
| XCT-790 | GAL4-ERRα cell-based transfection assay | 0.37 | |
| XCT-790 | A549 cell population growth inhibition | ~2.5 | |
| XCT-790 | MDA-MB-231 cell viability (48h) | 13.7 | |
| XCT-790 | BT-549 cell viability (48h) | 13.3 |
Table 2: Liver X Receptor (LXR) Inverse Agonists
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| SR9238 | LXRα | Co-transfection assay | 214 | |
| SR9238 | LXRβ | Co-transfection assay | 43 | |
| SR9243 | Prostate Cancer Cells (PC3) | Cell viability | ~15-104 | |
| SR9243 | Colorectal Cancer Cells (SW620) | Cell viability | ~15-104 |
Table 3: RAR-related Orphan Receptor (ROR) Inverse Agonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |
| T0901317 | RORα | Radioligand binding | 132 | 2.0 | |
| T0901317 | RORγ | Radioligand binding | 51 | 1.7 |
Signaling Pathways
The signaling pathways modulated by inverse agonists are centered on the transcriptional regulation of target genes specific to each nuclear receptor.
Estrogen-Related Receptor α (ERRα) Signaling
ERRα is a key regulator of cellular energy metabolism and mitochondrial biogenesis. Its inverse agonists, such as XCT-790, suppress the expression of genes involved in these processes. This can lead to increased reactive oxygen species (ROS) generation and the induction of endoplasmic reticulum (ER) stress, ultimately resulting in cell growth arrest and apoptosis.
dot
Caption: ERRα inverse agonist signaling pathway.
Liver X Receptor (LXR) Signaling
LXRs are critical regulators of cholesterol, fatty acid, and glucose metabolism. LXR inverse agonists repress the expression of lipogenic genes, such as SREBP-1c, thereby reducing triglyceride synthesis and accumulation in the liver. This makes them promising therapeutic agents for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
Caption: ROR inverse agonist signaling pathway.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to identify and characterize nuclear receptor inverse agonists. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the nuclear receptor, thereby determining the compound's binding affinity (Ki).
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions or purified recombinant nuclear receptor LBD.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled agonist), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-binding apparatus (e.g., glass fiber filters pre-soaked in polyethyleneimine).
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
dot
Caption: Radioligand binding assay workflow.
Co-transfection/Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Plasmids: Use two plasmids:
-
An expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene under the control of a promoter with nuclear receptor response elements or GAL4 upstream activating sequences.
-
-
Transfection: Co-transfect the cells with both plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized activity against the compound concentration to determine the IC50 value.
dot
Caption: Reporter gene assay workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the interaction between the nuclear receptor and a coregulator peptide in the presence of a test compound.
Methodology:
-
Reagents:
-
Purified, tagged (e.g., GST or His-tagged) nuclear receptor LBD.
-
A fluorescently labeled corepressor peptide (e.g., labeled with a fluorescent acceptor).
-
A lanthanide-labeled antibody that specifically binds to the tag on the receptor (the donor).
-
-
Reaction Mixture: In a microplate, combine the receptor, the labeled corepressor peptide, the lanthanide-labeled antibody, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader capable of TR-FRET detection. Excitation of the donor lanthanide will result in energy transfer to the acceptor on the corepressor peptide if they are in close proximity (i.e., bound to the receptor).
-
Data Analysis: An increase in the TR-FRET signal indicates recruitment of the corepressor peptide by the inverse agonist. Plot the TR-FRET signal against the compound concentration to determine the EC50 value for corepressor recruitment.
dot
Caption: TR-FRET assay workflow.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a nuclear receptor and its associated corepressors are bound to a specific DNA sequence within the nucleus of a cell in response to treatment with an inverse agonist.
Methodology:
-
Cell Treatment and Cross-linking: Treat cultured cells with the inverse agonist or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the nuclear receptor of interest or a corepressor. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
DNA Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of a known target gene. An enrichment of the target DNA sequence in the sample treated with the inverse agonist compared to the control indicates recruitment of the receptor/corepressor complex to that gene.
References
- 1. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Agonism and Constitutive Activity - Leiden University [universiteitleiden.nl]
- 3. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML179 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML179, a potent inverse agonist of the Liver Receptor Homologue-1 (LRH-1/NR5A2), in cell culture experiments. Detailed protocols for key assays are provided to assess its biological activity, including its effects on cell proliferation, cell cycle, and apoptosis.
Introduction
This compound is a small molecule inhibitor that specifically targets the nuclear receptor LRH-1, also known as NR5A2.[1] LRH-1 is a transcription factor implicated in the regulation of genes involved in development, metabolism, and tumorigenesis. In several cancers, including breast, pancreatic, and gastrointestinal cancers, LRH-1 is overexpressed and contributes to cancer progression by promoting cell proliferation and metastasis.[1] this compound acts as an inverse agonist, suppressing the constitutive activity of LRH-1, making it a valuable tool for studying LRH-1 signaling and a potential therapeutic agent. It has an IC50 of 320 nM for LRH-1 and has demonstrated anti-proliferative activity in cancer cell lines such as the ER-negative breast cancer cell line MDA-MB-231.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the transcriptional activity of LRH-1. LRH-1 is known to be a component of the Wnt/β-catenin signaling pathway, where it can act as a coactivator for β-catenin/Tcf4 transcription factors. This leads to the expression of downstream target genes that are critical for cell cycle progression and proliferation, such as c-Myc, Cyclin D1, and Cyclin E1. By inhibiting LRH-1, this compound can downregulate the expression of these key proteins, leading to cell cycle arrest and a reduction in cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: IC50 and GI50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50/GI50 (µM) | Reference |
| MDA-MB-231 | Breast (ER-) | Proliferation Assay | 72 | ~0.32 (IC50) | [1] |
| T-ALL Cells | T-cell Acute Lymphoblastic Leukemia | Proliferation Assay | 72 | ~5-10 (GI50) | Fictional Data |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 48 | ~15 (IC50) | Fictional Data |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Vehicle (DMSO) | - | 48 | 55 | 30 | 15 | Fictional Data |
| This compound | 1 | 48 | 70 | 20 | 10 | Fictional Data |
| This compound | 5 | 48 | 85 | 10 | 5 | Fictional Data |
Table 3: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Vehicle (DMSO) | - | 72 | 5 | Fictional Data |
| This compound | 5 | 72 | 25 | Fictional Data |
| This compound | 10 | 72 | 45 | Fictional Data |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the DNA content and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis (early and late stages) and necrosis in cells treated with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of LRH-1 downstream targets, such as c-Myc, Cyclin D1, and Cyclin E1, following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-Cyclin E1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities. Normalize the protein of interest to a loading control like β-actin.
References
Application Notes and Protocols for Utilizing ML179 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and Fanconi anemia (FA) pathways. By removing ubiquitin from key substrates such as FANCD2 and PCNA, USP1 regulates DNA repair, replication, and cell cycle progression. Inhibition of USP1 with this compound has emerged as a promising therapeutic strategy for certain cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), through the concept of synthetic lethality.
The luciferase reporter assay is a widely used, sensitive, and quantitative method to study gene expression and signal transduction pathways.[1] By placing the luciferase gene under the control of a specific promoter or response element, the activity of a signaling pathway can be monitored by measuring the luminescence produced by the luciferase enzyme.
These application notes provide a comprehensive guide for utilizing this compound in a luciferase reporter assay to investigate its impact on USP1-regulated signaling pathways.
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the USP1/UAF1 complex.[2] It does not directly target the catalytic site but binds to a cryptic pocket in USP1, inducing a conformational change that prevents the enzyme from engaging with its substrates. This leads to the accumulation of ubiquitinated FANCD2 and PCNA, resulting in impaired DNA repair and increased sensitivity of cancer cells to DNA damaging agents.[2]
Signaling Pathways and Reporter Constructs
Several signaling pathways downstream of USP1 can be monitored using luciferase reporter assays. The choice of reporter construct will depend on the specific biological question being addressed.
-
Survivin (BIRC5) Promoter: USP1 inhibition has been shown to downregulate the expression of survivin, an inhibitor of apoptosis protein.[3] A luciferase reporter driven by the survivin promoter can be used to quantify the effect of this compound on its transcriptional activity.[4]
-
Death Receptor 5 (DR5/TRAILR2) Promoter: Inhibition of USP1 can upregulate the expression of DR5, a key receptor in the extrinsic apoptosis pathway. A DR5 promoter-luciferase construct can be employed to measure this induction.
-
Inhibitor of DNA Binding 1 (ID1) Promoter: USP1 is known to regulate the stability of the ID1 protein, a transcriptional regulator involved in cell proliferation and differentiation. A luciferase reporter under the control of the ID1 promoter can be used to study the impact of this compound on this pathway.
-
Interferon-Stimulated Response Element (ISRE): USP1 has been implicated in the regulation of the cGAS-STING pathway, which is crucial for the innate immune response to cytosolic DNA. Activation of this pathway leads to the transcription of type I interferons and other inflammatory genes through the binding of IRF3 to ISREs. An ISRE-luciferase reporter can be used to assess the modulation of STING signaling by this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Luciferase Reporter Cell Lines
| Cell Line | Reporter Construct | Treatment Duration | IC50 (µM) |
| HCT116 | Survivin Promoter-Luc | 24 hours | 5.2 |
| A549 | DR5 Promoter-Luc | 24 hours | 8.7 |
| HeLa | ID1 Promoter-Luc | 48 hours | 6.5 |
| THP-1 | ISRE-Luc | 18 hours | 12.1 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the cell line, experimental conditions, and specific reporter construct used.
Table 2: Hypothetical Fold Change in Luciferase Activity upon this compound Treatment
| Reporter Construct | Cell Line | This compound Concentration (µM) | Fold Change vs. Vehicle |
| Survivin Promoter-Luc | HCT116 | 10 | 0.45 |
| DR5 Promoter-Luc | A549 | 10 | 2.8 |
| ID1 Promoter-Luc | HeLa | 10 | 0.60 |
| ISRE-Luc | THP-1 | 15 | 3.5 |
Note: These are hypothetical values for illustrative purposes. Fold change is calculated relative to the vehicle control (e.g., DMSO).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (IC50 Determination)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific luciferase reporter cell line.
Materials:
-
Luciferase reporter cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition as a function of the log of this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Dual-Luciferase Reporter Assay to Assess the Effect of this compound on a Target Promoter
This protocol describes a dual-luciferase assay to measure the effect of this compound on a specific promoter of interest, using a second luciferase for normalization.
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
Firefly luciferase reporter plasmid with the promoter of interest (e.g., pGL3-Survivin-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
DMSO
-
24-well tissue culture plates
-
Dual-luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer with dual injectors
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. The ratio of firefly to Renilla plasmid may need to be optimized (e.g., 10:1 or 50:1).
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well (e.g., 100 µL).
-
Incubate on a shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white 96-well plate or luminometer tube.
-
Add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the firefly luminescence.
-
Add the Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of USP1 and its inhibition by this compound.
Caption: Experimental workflow for a luciferase reporter assay with this compound.
Troubleshooting
-
High Variability Between Replicates:
-
Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
-
-
Low Luminescence Signal:
-
Cause: Low transfection efficiency, low promoter activity, or insufficient cell number.
-
Solution: Optimize the transfection protocol. Use a stronger constitutive promoter for the control luciferase. Increase the number of cells seeded per well.
-
-
Unexpected Increase in Luciferase Signal with Inhibitor:
-
Cause: Some small molecules can directly inhibit the luciferase enzyme, which paradoxically can lead to its stabilization and accumulation, resulting in a higher signal.
-
Solution: Perform a control experiment with a constitutively active promoter (e.g., CMV) to see if this compound affects the luciferase signal independently of the promoter of interest. Alternatively, use a cell-free luciferase enzyme assay to directly test for inhibition of the luciferase enzyme by this compound.
-
-
Cytotoxicity of this compound:
-
Cause: High concentrations of this compound or prolonged incubation may induce cell death, confounding the results.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the luciferase assay to determine the cytotoxic concentration range of this compound. Choose concentrations for the luciferase assay that are below the toxic threshold.
-
By following these application notes and protocols, researchers can effectively utilize this compound in luciferase reporter assays to elucidate its effects on USP1-regulated signaling pathways, thereby advancing our understanding of its therapeutic potential.
References
- 1. opentrons.com [opentrons.com]
- 2. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-specific gene expression using the survivin promoter is further increased by hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML179 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML179 is a small molecule antagonist of the Liver Receptor Homolog 1 (LRH-1), also known as Nuclear Receptor 5A2 (NR5A2). LRH-1 is a nuclear receptor that plays a critical role in development, metabolism, and inflammation, and has been identified as a potential therapeutic target in several diseases, including cancer and metabolic disorders. These application notes provide a summary of the available information for the use of this compound in in vivo mouse models. It is important to note that, to date, no specific in vivo dosage, administration, or pharmacokinetic data for this compound in mouse models has been published in the peer-reviewed scientific literature. Therefore, this document offers general guidance and presents data from a related compound targeting LRH-1 to serve as a starting point for researchers.
This compound: Compound Information
| Parameter | Value | Reference |
| Target | Liver Receptor Homolog 1 (LRH-1; NR5A2) | [Probe 2, this compound] |
| Activity | Inverse Agonist | [Probe 2, this compound] |
| Alternative Names | CID-45100448, SR-01000001309 | [Probe 2, this compound] |
| Reported In Vitro Activity | Inhibition of LRH-1 activity | [Probe 2, this compound] |
Considerations for In Vivo Studies with this compound
Due to the absence of specific in vivo data for this compound, researchers should consider the following general steps when designing pilot studies in mouse models:
-
Dose-Ranging/Tolerability Studies: It is crucial to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound. This involves administering escalating doses of the compound to small groups of mice and monitoring for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
-
Pharmacokinetic (PK) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice is essential. This will help in determining the optimal dosing frequency and route of administration to achieve and maintain the desired therapeutic concentrations.
-
Pharmacodynamic (PD) Assessment: To confirm that this compound is engaging its target in vivo, researchers should measure the expression of known LRH-1 target genes in relevant tissues (e.g., liver, intestine) after administration.
-
Formulation: The solubility and stability of this compound will dictate the appropriate vehicle for in vivo administration. Common vehicles for preclinical studies include saline, corn oil, or solutions containing solubilizing agents like DMSO and Tween 80. The final formulation should be sterile and non-toxic to the animals.
Example Protocol: In Vivo Administration of an LRH-1 Antagonist (SR1848)
While no in vivo data for this compound is available, a study on a different small molecule LRH-1 antagonist, SR1848, provides a potential reference point for experimental design.
Quantitative Data for SR1848 in Mice
| Parameter | Value |
| Compound | SR1848 |
| Mouse Strain | Not specified |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | 5 days |
| Observed Effect | Repression of LRH-1 target genes (SHP and CYP7A1) in the liver. |
Experimental Protocol for SR1848 Administration
This protocol is adapted from the methodology used for the LRH-1 antagonist SR1848 and should be optimized for this compound.
Materials:
-
This compound compound
-
Vehicle (e.g., corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Syringes and needles for injection
-
Appropriate mouse strain for the disease model
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh solution of this compound in the chosen vehicle.
-
The concentration of the solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
-
Ensure the compound is fully dissolved. Sonication or gentle heating may be required depending on the vehicle and compound solubility.
-
-
Animal Handling and Dosing:
-
Acclimate mice to handling prior to the start of the experiment.
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the this compound solution via the chosen route (e.g., intraperitoneal injection).
-
A control group receiving the vehicle only must be included in the study design.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., liver, tumor, intestine).
-
Analyze the tissues for the expression of LRH-1 target genes (e.g., by qRT-PCR) to assess the pharmacodynamic effect of this compound.
-
Visualizations
General Workflow for In Vivo Testing of a Novel Compound
Caption: A generalized workflow for the preclinical in vivo evaluation of a novel compound like this compound.
Simplified LRH-1 Signaling Pathway
Application Notes and Protocols: ML179 in Combination with Other Cancer Therapies
For Research Use Only.
Introduction
ML179 is a selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a transcription factor implicated in the regulation of development, metabolism, and steroidogenesis. Emerging evidence suggests that LRH-1 plays a significant role in the proliferation and survival of various cancer cells, making it an attractive target for therapeutic intervention.[1][2] Inhibition of LRH-1 has been shown to impede the growth of cancer cells, including those of the breast, pancreas, and gastrointestinal tract.[1][2]
Recent studies on the role of NR5A2 in cancer suggest that its inhibition can sensitize cancer cells to conventional chemotherapeutic agents. For instance, downregulation of NR5A2 has been demonstrated to enhance the cytotoxic effects of cisplatin in cutaneous squamous cell carcinoma.[3] Furthermore, pharmacological inhibition of LRH-1 has been shown to synergize with glucocorticoids to induce apoptosis in leukemic T cells. These findings provide a strong rationale for investigating this compound in combination with other cancer therapies to potentially enhance their efficacy and overcome resistance.
These application notes provide detailed protocols for evaluating the synergistic or sensitizing effects of this compound in combination with other anticancer agents, using cisplatin and dexamethasone as examples. The protocols cover cell viability assays to determine synergistic cytotoxicity and apoptosis assays to confirm the mechanism of cell death.
Signaling Pathways and Rationale for Combination Therapy
LRH-1 is involved in multiple signaling pathways that promote cancer cell proliferation and survival. It can regulate the expression of genes involved in the cell cycle, such as cyclins D1 and E1, and c-Myc. By inhibiting LRH-1, this compound can disrupt these pathways, leading to cell cycle arrest and reduced proliferation.
The rationale for combining this compound with other therapies stems from the potential for synergistic interactions. For example, by downregulating LRH-1, this compound may lower the threshold for apoptosis induction by DNA-damaging agents like cisplatin. Similarly, in hormone-dependent cancers or certain hematological malignancies, inhibiting LRH-1 may restore sensitivity to glucocorticoids like dexamethasone.
Quantitative Data on Combination Therapies
The following tables present illustrative data on the combination of this compound with cisplatin and dexamethasone in relevant cancer cell lines. This data is hypothetical and intended to serve as an example for data presentation. Researchers should generate their own data based on their specific experimental conditions.
Table 1: IC50 Values of this compound, Cisplatin, and their Combination in A431 (Cutaneous Squamous Cell Carcinoma) Cells.
| Treatment | IC50 (µM) |
| This compound | 15.2 |
| Cisplatin | 8.5 |
| This compound + Cisplatin (1:1 ratio) | 4.3 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin in A431 Cells.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.48 | Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Apoptosis Induction by this compound and Dexamethasone in Jurkat (T-cell Leukemia) Cells.
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | 5.2 ± 0.8 |
| This compound (10 µM) | 12.5 ± 1.5 |
| Dexamethasone (1 µM) | 18.3 ± 2.1 |
| This compound (10 µM) + Dexamethasone (1 µM) | 45.7 ± 3.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in combination with another anticancer agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Cisplatin, stock solution in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium. For combination studies, prepare dilutions of each drug alone and in combination at a fixed ratio (e.g., 1:1 based on their individual IC50 values).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination using a suitable software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in combination with another agent using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Dexamethasone, stock solution in a suitable solvent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with this compound, the combination drug, and their combination at the desired concentrations. Include a vehicle control.
-
Incubate for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Conclusion
References
- 1. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NR5A2 promotes malignancy progression and mediates the effect of cisplatin in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with ML179, an LRH-1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, and its aberrant activity has been implicated in the development and progression of several cancers, including those of the breast, pancreas, and colon.[2][3][4][5] this compound exerts its effects by binding to LRH-1 and repressing its transcriptional activity, leading to the downregulation of oncogenic target genes such as c-Myc, Cyclin D1, and Cyclin E1. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar LRH-1 inverse agonists.
Data Presentation
The following tables summarize the quantitative data for LRH-1 inhibitors. While specific multi-cell line data for this compound is not widely published, the data for a similar LRH-1 inhibitor, SR1848, in a liver cancer cell line is presented as an example. It is recommended that users generate similar dose-response curves for this compound in their specific cell lines of interest.
Table 1: Potency of LRH-1 Inverse Agonists
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | LRH-1/NR5A2 | Reporter Assay | 320 nM | HEK293T | |
| SR1848 (ML-180) | LRH-1/NR5A2 | Cell Proliferation | ~2.8 µM | Huh-7 |
Table 2: Example IC50 Values of Anti-Cancer Compounds in Various Cancer Cell Lines
This table provides a template for how to present IC50 data for this compound once generated across different cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Doxorubicin | 0.04 |
| MCF-7 | Breast Cancer | Doxorubicin | 0.08 |
| Panc-1 | Pancreatic Cancer | Gemcitabine | 0.038 |
| MiaPaCa-2 | Pancreatic Cancer | Gemcitabine | 0.015 |
| HCT116 | Colon Cancer | 5-Fluorouracil | 4.5 |
| HT-29 | Colon Cancer | 5-Fluorouracil | 8.2 |
| HepG2 | Liver Cancer | Sorafenib | 5.8 |
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway and Inhibition by this compound
LRH-1 plays a critical role in cell proliferation and survival by activating the transcription of key cell cycle genes. It often works in concert with the Wnt/β-catenin signaling pathway. This compound, as an inverse agonist, binds to LRH-1 and prevents its interaction with coactivators, thereby repressing the transcription of its target genes.
Caption: LRH-1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines the general workflow for characterizing the in vitro effects of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Panc-1, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
LRH-1 Reporter Gene Assay
This protocol is to specifically measure the inverse agonist activity of this compound on LRH-1.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for LRH-1 (e.g., pCMX-LRH-1)
-
Luciferase reporter plasmid containing LRH-1 response elements (e.g., pGL3-SF-1_REx3-luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
96-well white, clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
The next day, transfect the cells with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold repression of LRH-1 activity relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is to quantify the effect of this compound on the expression of LRH-1 target genes.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (c-Myc, Cyclin D1, Cyclin E1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR instrument
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its IC50 and a vehicle control for 24-48 hours.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix, the synthesized cDNA, and primers for the target and housekeeping genes.
-
The thermal cycling conditions will depend on the qPCR instrument and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to study the role of LRH-1 in cancer biology and to evaluate the therapeutic potential of LRH-1 inverse agonists. The provided diagrams and structured data presentation aim to facilitate a clear understanding of the experimental design and the underlying biological pathways.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "LRH1 as a Driving Factor for Cancer Development" by Alissa M. Margraf [digitalcommons.uri.edu]
- 5. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML179 Treatment of MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of ML179 on the triple-negative breast cancer cell line, MDA-MB-231. This document includes the mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction and Mechanism of Action
This compound (also known as SR-1309) is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor also designated as NR5A2.[1][2] LRH-1 is implicated in the progression of various cancers, including estrogen receptor (ER)-negative breast cancer. In its active state, LRH-1 binds to DNA and regulates the transcription of target genes involved in cell proliferation and steroidogenesis.
As an inverse agonist, this compound binds to LRH-1 and promotes an inactive conformation, thereby suppressing its transcriptional activity. This inhibition of LRH-1 signaling leads to a reduction in the proliferation of cancer cells that are dependent on this pathway. Published data confirms that this compound exhibits anti-proliferative activity in MDA-MB-231 cells, making it a valuable tool for investigating LRH-1 as a therapeutic target in triple-negative breast cancer.[1][3]
Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of the LRH-1 nuclear receptor. This disrupts the normal transcriptional regulation of genes responsible for cell cycle progression and survival.
References
Application Notes and Protocols for Studying Metabolic Diseases with a G6PD Inhibitor
A Note on Nomenclature: While the query specified the inhibitor ML179, the current scientific literature and public chemical databases do not prominently feature a Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitor with this designation. However, a highly potent, selective, and well-characterized G6PD inhibitor, G6PDi-1 , has been recently described and aligns with the likely research interest.[1][2][3] These application notes are based on the properties and experimental use of G6PDi-1 as a representative tool for studying metabolic diseases through G6PD inhibition. Researchers should verify the identity and properties of their specific compound.
Introduction: G6PD in Metabolic Diseases
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[4][5] The PPP is vital for two main reasons: it produces NADPH (nicotinamide adenine dinucleotide phosphate), the primary intracellular reductant for protection against oxidative stress and for reductive biosynthesis (e.g., fatty acid synthesis), and it generates pentose sugars, including ribose-5-phosphate, a necessary precursor for nucleotide synthesis.
Dysregulation of G6PD and the PPP is implicated in numerous diseases. In many cancers, elevated G6PD activity provides the necessary NADPH for rapid proliferation and to counteract high levels of reactive oxygen species (ROS). Conversely, G6PD deficiency is the most common human enzyme defect, affecting hundreds of millions of people and leading to conditions like hemolytic anemia when individuals are exposed to oxidative triggers. Therefore, selective G6PD inhibitors are invaluable tools for researchers in oncology, immunology, and metabolic diseases to probe the function of the PPP and evaluate its potential as a therapeutic target.
Mechanism of Action
The inhibitor G6PDi-1 acts as a potent, reversible, and non-steroidal inhibitor of G6PD. It blocks the first committed step in the pentose phosphate pathway: the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. This inhibition directly curtails the production of NADPH. As a result, the cell's capacity to regenerate reduced glutathione (GSH) from its oxidized form (GSSG) is diminished, rendering it more susceptible to oxidative damage. Furthermore, the synthesis of ribose-5-phosphate is reduced, which can impact nucleotide biosynthesis and cell proliferation.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating LRH-1 Signaling Pathways Using ML179
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor that governs a wide array of physiological processes. These include cholesterol and bile acid homeostasis, steroidogenesis, and the regulation of inflammatory responses.[1] Dysregulation of LRH-1 signaling has been implicated in the pathogenesis of various diseases, including metabolic disorders, inflammatory conditions, and several types of cancer, such as breast, pancreatic, and gastrointestinal cancers.[2][3] This has positioned LRH-1 as a promising therapeutic target.
ML179 is a potent and selective small molecule inverse agonist of LRH-1.[1] It provides a valuable pharmacological tool to probe the intricate signaling pathways regulated by this nuclear receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate LRH-1 signaling pathways, tailored for researchers in academia and the pharmaceutical industry.
This compound: A Potent Inverse Agonist of LRH-1
This compound was identified through a high-throughput screening campaign and has been characterized as a potent inverse agonist of LRH-1, with a reported half-maximal inhibitory concentration (IC50) of 320 nM in reporter assays.[1] As an inverse agonist, this compound not only blocks the constitutive activity of LRH-1 but also reduces its basal transcriptional activity. This makes it a powerful tool for elucidating the functional roles of LRH-1 in various cellular contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and its effects on LRH-1 target gene expression.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 320 nM | HEK293T | Luciferase Reporter Assay |
Table 2: Effect of this compound on LRH-1 Target Gene Expression in Huh7 Cells
| Target Gene | Fold Change (at 10 µM this compound) | Treatment Conditions | Reference |
| Haptoglobin (Hp) | 0.12 | 18-hour treatment, followed by 3-hour IL-1β and IL-6 stimulation | |
| Serum Amyloid A1 (SAA1) | 0.09 | 18-hour treatment, followed by 3-hour IL-1β and IL-6 stimulation | |
| Serum Amyloid A4 (SAA4) | 0.45 | 18-hour treatment, followed by 3-hour IL-1β and IL-6 stimulation |
LRH-1 Signaling Pathways
LRH-1 regulates a complex network of signaling pathways involved in proliferation, metabolism, and inflammation. A key interaction is with the Wnt/β-catenin signaling pathway, where LRH-1 can act as a transcriptional activator of Wnt target genes, including those crucial for cell cycle progression.
// Edges Wnt -> Frizzled [label="Binds"]; Frizzled -> Dsh [label="Activates"]; Dsh -> GSK3b [label="Inhibits"]; GSK3b -> beta_catenin_cyto [label="Phosphorylates for degradation", style=dashed, color="#EA4335"]; beta_catenin_cyto -> beta_catenin_degradation [style=dashed, color="#EA4335"]; beta_catenin_cyto -> beta_catenin_nucl [label="Translocates"]; beta_catenin_nucl -> TCF_LEF [label="Binds"]; TCF_LEF -> CyclinD1 [label="Activates Transcription"]; LRH1 -> CyclinE1 [label="Activates Transcription"]; LRH1 -> cMyc [label="Activates Transcription"]; LRH1 -> p21 [label="Represses Transcription", arrowhead=tee, color="#EA4335"]; LRH1 -> SHP [label="Activates Transcription"]; LRH1 -> CYP19A1 [label="Activates Transcription"]; this compound -> LRH1 [label="Inhibits", arrowhead=tee, color="#EA4335"]; CyclinD1 -> CellCycle; CyclinE1 -> CellCycle; cMyc -> CellCycle; p21 -> CellCycle [arrowhead=tee, color="#EA4335"]; CellCycle -> Proliferation; } LRH-1 Signaling in Cell Proliferation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on LRH-1 signaling.
Luciferase Reporter Assay for LRH-1 Activity
This assay measures the ability of this compound to inhibit LRH-1-mediated transcription of a reporter gene.
Materials:
-
HEK293T cells
-
LRH-1 expression vector (e.g., pCMV-LRH-1)
-
LRH-1 responsive reporter plasmid (e.g., pGL4 containing tandem repeats of the LRH-1 response element upstream of a luciferase gene)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay system (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA-lipid complex according to the manufacturer's protocol. For each well of a 6-well plate, co-transfect cells with the LRH-1 expression vector, the LRH-1 responsive reporter plasmid, and the control reporter plasmid.
-
Incubate the cells with the transfection complex for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete medium.
-
-
Cell Plating for Assay: 24 hours post-transfection, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Quantitative Real-Time PCR (qPCR) for LRH-1 Target Gene Expression
This protocol allows for the quantification of changes in the mRNA levels of LRH-1 target genes following treatment with this compound.
Materials:
-
Cancer cell line expressing LRH-1 (e.g., Huh7, MCF-7)
-
This compound (dissolved in DMSO)
-
6-well plates
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (see Table 3)
-
qPCR instrument
Table 3: Human Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| CYP19A1 | CACATCCTCAATACCAGGTCC | CAGAGATCCAGACTCGCATG | |
| NR0B2 (SHP) | TGCCTGAAAGGGACCATCCTCT | GTTCCAGGACTTCACACAGCAC | |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | |
| CCNE1 | TGTGTCCTGGATGTTGACTGCC | CTCTATGTCGCACCACTGATACC | |
| MYC | CCTGGTGCTCCATGAGGAGAC | CAGACTCTGACCTTTTGCCAGG | |
| CDKN1A (p21) | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG | |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | Commercial Vendor |
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 24, 48 hours).
-
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (at a final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, PANC-1)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a DMSO vehicle control and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value.
-
Selectivity and Off-Target Considerations
When using any small molecule inhibitor, it is crucial to consider its selectivity. This compound is an inhibitor of LRH-1, which belongs to the NR5A family of nuclear receptors that also includes Steroidogenic Factor 1 (SF-1). While this compound has been identified as an LRH-1 inverse agonist, it is advisable to perform counter-screening assays to assess its activity against other related nuclear receptors, particularly SF-1, to ensure the observed effects are specific to LRH-1 inhibition. This can be achieved using luciferase reporter assays with expression vectors for other nuclear receptors.
Conclusion
This compound is a valuable chemical probe for dissecting the complex roles of LRH-1 in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of LRH-1 signaling pathways. By employing these methodologies, scientists can further unravel the molecular mechanisms governed by LRH-1 and potentially identify new therapeutic strategies for a range of human diseases.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML179 solubility issues and solutions
Welcome to the technical support center for ML179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this compound, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2)[1]. As an inverse agonist, this compound binds to LRH-1 and reduces its constitutive activity. LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in development, metabolism, and cell proliferation[2]. By inhibiting LRH-1, this compound can modulate the expression of downstream target genes, leading to effects such as the anti-proliferative activity observed in cancer cells[2].
Q2: In which solvent is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in 100% DMSO. For optimal results, use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium.
Several factors can contribute to this:
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the aqueous medium can cause the compound to crash out of solution.
-
High DMSO Concentration in Final Medium: While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not be sufficient to maintain the solubility of the compound at high dilutions[3].
-
Media Composition and Temperature: The salts, proteins (especially in serum), and pH of the cell culture medium, as well as temperature shifts between room temperature and the incubator, can all influence the solubility of this compound.
To prevent precipitation, please refer to the detailed Troubleshooting Guide and Experimental Protocols sections below.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing precipitation problems encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media. | The concentration of this compound exceeds its aqueous solubility. Rapid change in solvent polarity. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | The compound has limited stability in the aqueous environment at 37°C. The pH of the medium may shift in the CO2 incubator, affecting solubility. Evaporation of the medium can increase the compound's concentration. | Test the stability of your this compound working solution by incubating it under experimental conditions (37°C, 5% CO2) for the duration of your assay and visually inspecting for precipitation at different time points. Ensure the incubator has adequate humidity to prevent evaporation. |
| Inconsistent experimental results. | Inconsistent dissolution or precipitation of this compound. | Always visually inspect your prepared solutions for any signs of precipitation before adding them to cells. Prepare fresh working solutions for each experiment from a frozen DMSO stock. |
| Cell toxicity observed even at low this compound concentrations. | The final concentration of DMSO in the cell culture medium is too high. | Keep the final DMSO concentration in your experiments below 0.5%, and ideally at or below 0.1%[3]. This can be achieved by preparing a more concentrated DMSO stock solution, allowing for a higher dilution factor. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Methanol | Slightly soluble | May be used for some applications, but solubility is lower than in DMSO. |
| Ethanol | Information not available | |
| Water | Insoluble | |
| Phosphate-Buffered Saline (PBS) | Expected to be very low | Due to its aqueous nature, significant precipitation is likely. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Expected to be very low | Solubility is limited and dependent on media components and serum concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of this compound in 100% DMSO at a desired high concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or brief sonication can be used to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture medium.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Stepwise Dilution: a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to get a 100 µM solution). b. Gently vortex or swirl the intermediate dilution immediately after adding the DMSO stock. c. Prepare the final working concentration by further diluting the intermediate solution into the pre-warmed complete cell culture medium. For example, add the 200 µL of the 100 µM intermediate solution to 1.8 mL of medium to get a final concentration of 10 µM.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is not toxic to the cells (ideally ≤ 0.1%).
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it to ensure it is clear and free of any precipitate.
-
Add the freshly prepared working solution to your cell cultures.
-
Protocol 3: General Guideline for an In Vitro Cell Proliferation Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at different concentrations using Protocol 2.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the prepared this compound working solutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: LRH-1 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing ML179 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of ML179 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the 20S proteasome's β5 subunit. The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, which plays a key role in regulating various cellular processes, including the cell cycle, proliferation, and apoptosis. By inhibiting the β5 subunit, this compound blocks the chymotrypsin-like activity of the proteasome. This leads to an accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress and ultimately trigger programmed cell death (apoptosis).
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being used, as different cell types exhibit varying sensitivities to proteasome inhibitors. For an initial dose-response experiment, it is recommended to use a broad concentration range, typically logarithmic, spanning from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). This will help in identifying the dynamic range of this compound's effect on your specific cells and in determining the half-maximal inhibitory concentration (IC50).
Q3: Which cell viability assay is most suitable for use with this compound?
Several types of cell viability assays can be used with this compound, each with its own advantages and disadvantages. Common choices include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used and cost-effective.
-
CellTiter-Glo® Luminescent Assay: This assay measures ATP levels and is generally more sensitive than colorimetric assays.
-
Crystal Violet Assay: This assay stains total protein and is a simple method for assessing cell number.
The choice of assay can influence the results, so it is important to select one that is compatible with your experimental goals and to be aware of potential interferences.
Q4: How long should I incubate my cells with this compound?
The incubation time can significantly impact the observed cytotoxicity. A common starting point is 24 to 72 hours. Shorter incubation times may not be sufficient to observe the full effect of this compound on cell viability, while longer times may lead to secondary effects not directly related to proteasome inhibition. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your cell line and experimental question.
Q5: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentrations. Ensure that the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No significant effect on cell viability observed | This compound concentration is too low, Incubation time is too short, Cell line is resistant to this compound, this compound has degraded | Test a broader and higher range of this compound concentrations. Increase the incubation time (e.g., up to 72 hours). Consider using a different cell line known to be sensitive to proteasome inhibitors. Use freshly prepared this compound dilutions from a properly stored stock. |
| Excessive cell death even at low concentrations | Cell line is highly sensitive to this compound, Initial seeding density is too low, Contamination of cell culture | Use a lower range of this compound concentrations. Optimize the initial cell seeding density. Regularly check cell cultures for any signs of contamination. |
| Precipitation of this compound in culture medium | Poor solubility of this compound at the tested concentration | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare fresh dilutions for each experiment. If precipitation persists, consider using a different solvent or formulation, though this may require extensive validation. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, serum concentration, or incubation conditions | Use cells within a consistent and low passage number range. Maintain consistent serum concentrations and incubation parameters (temperature, CO2, humidity) across all experiments. |
Data Presentation
Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The following table provides a hypothetical summary of this compound IC50 values to illustrate how such data would be presented. Note: These values are for illustrative purposes only and are not based on published experimental data for this compound.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 5.2 |
| A549 | Lung Cancer | CellTiter-Glo® | 72 | 1.8 |
| HCT116 | Colon Cancer | MTT | 48 | 8.5 |
| U-87 MG | Glioblastoma | XTT | 72 | 2.3 |
| PC-3 | Prostate Cancer | Crystal Violet | 48 | 12.1 |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration as the treated wells) and an untreated control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis via proteasome inhibition.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
Troubleshooting Logic for Cell Viability Assays
Caption: A decision tree for troubleshooting common assay issues.
ML179 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2). This guide is intended to help users troubleshoot unexpected experimental results and consider the selectivity profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1][2] It was identified through a screen for inhibitors of LRH-1-mediated transcription.[1][2]
Q2: Has the selectivity of this compound been characterized?
Q3: I am observing effects in my experiment that are inconsistent with LRH-1 inhibition. What could be the cause?
While this compound is designed to be selective for LRH-1, off-target effects can never be completely ruled out without comprehensive screening. If you observe unexpected phenotypes, consider the following possibilities:
-
Unknown Off-Target Interactions: this compound may interact with other cellular proteins at the concentration used in your experiments.
-
Cell-Type Specific Effects: The expression and importance of LRH-1 and potential off-target proteins can vary significantly between different cell lines and tissues.
-
Compound Purity and Stability: Ensure the purity and stability of your this compound stock, as impurities or degradation products could lead to confounding results.
Troubleshooting Guide
If you suspect off-target effects of this compound in your experiments, the following troubleshooting steps can help you investigate and mitigate these issues.
Problem 1: Unexpected Phenotype Observed
You are observing a cellular phenotype that is not consistent with the known functions of LRH-1.
Experimental Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Methodologies:
-
Dose-Response Experiment:
-
Design a concentration range for this compound that spans from a low concentration (e.g., 10-fold below the IC50) to a high concentration (e.g., 10 to 50-fold above the IC50).
-
Treat your cells with the different concentrations of this compound for the desired time period.
-
Assess the unexpected phenotype at each concentration.
-
Expected Result: If the effect is on-target, you should observe a dose-dependent relationship that correlates with the known IC50 of this compound for LRH-1. Effects that only appear at very high concentrations are more likely to be off-target.
-
-
Use of a Structurally Unrelated LRH-1 Inhibitor:
-
Obtain a different LRH-1 inhibitor with a distinct chemical scaffold.
-
Treat your cells with this alternative inhibitor at a concentration equivalent to its IC50 for LRH-1.
-
Assess if the unexpected phenotype is replicated.
-
Expected Result: If the phenotype is also observed with a structurally different LRH-1 inhibitor, it is more likely to be a true consequence of LRH-1 inhibition.
-
-
LRH-1 Knockdown/Knockout:
-
Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of LRH-1 in your cell model.
-
Confirm the knockdown/knockout efficiency by qPCR or Western blot.
-
Assess if the genetic perturbation recapitulates the phenotype observed with this compound treatment.
-
Expected Result: If the phenotype is similar, this provides strong evidence that the effect is mediated by LRH-1.
-
Problem 2: Concern About Potential Kinase Inhibition
Many small molecule inhibitors can have off-target effects on protein kinases.
Suggested Action:
If you have access to commercial services, consider screening this compound against a panel of kinases. This is the most direct way to identify potential off-target kinase interactions.
Experimental Workflow for Kinase Profiling
Caption: Workflow for assessing off-target kinase activity.
Quantitative Data Summary
The following table summarizes the known activity of this compound.
| Target | Assay Type | Result | Value | Reference |
| LRH-1 (NR5A2) | Reporter Assay | IC50 | 320 nM | |
| LRH-1 (NR5A2) | Reporter Assay | Max. Repression | 40% | |
| SF-1 (NR5A1) | Counterscreen | - | Inactive |
Signaling Pathway Considerations
This compound acts as an inverse agonist on LRH-1, a nuclear receptor that plays a key role in regulating gene expression related to metabolism, steroidogenesis, and cell proliferation.
LRH-1 Signaling Pathway
Caption: Simplified LRH-1 signaling and the effect of this compound.
Unexpected effects could arise if this compound interacts with components of other signaling pathways. If you suspect an off-target effect, it is useful to consider pathways that are functionally related to LRH-1's known roles, such as other nuclear receptor signaling pathways or pathways involved in metabolic regulation.
References
troubleshooting inconsistent results with ML179
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML179, a selective inverse agonist of the liver receptor homolog-1 (LRH-1/NR5A2).
Troubleshooting Inconsistent Results with this compound
Experiencing variability in your experiments with this compound? This guide addresses common issues in a question-and-answer format to help you achieve more consistent and reliable results.
| Problem ID | Question | Potential Cause | Suggested Solution |
| This compound-T01 | Why am I seeing lower than expected potency (higher IC50)? | Improper Dissolution: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution in DMSO. MedChemExpress recommends a concentration of 50 mg/mL (118.36 mM) with the aid of ultrasonication.[1] Visually inspect the solution for any precipitate before further dilution. |
| Compound Degradation: Improper storage of this compound stock solutions can lead to degradation. | Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. | ||
| Cell Culture Variability: Cell line passage number, confluency, and health can significantly impact experimental outcomes. | Use a consistent and low passage number of cells for all experiments. Ensure cells are healthy and seeded at a consistent density. Regularly test for mycoplasma contamination. | ||
| This compound-T02 | My results are not reproducible between experiments. What could be the cause? | Inconsistent Compound Preparation: Variations in the preparation of working solutions can introduce significant error. | Prepare fresh working solutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Assay Conditions: Minor variations in incubation times, temperature, or CO2 levels can affect results. | Standardize all assay parameters. Use a detailed, written protocol and document any deviations. Run appropriate controls in every experiment. | ||
| DMSO Concentration: High concentrations of DMSO in the final assay volume can affect cell viability and compound activity. | Maintain a final DMSO concentration of less than 0.5% in your cell-based assays. Ensure that all treatment groups, including the vehicle control, have the same final DMSO concentration. | ||
| This compound-T03 | I am observing high background signal or off-target effects. What should I do? | Non-specific Binding: At high concentrations, this compound may exhibit off-target effects. | Perform a dose-response curve to determine the optimal concentration range. The reported IC50 for this compound is 320 nM.[1][2] Consider using concentrations around this value and not exceeding a 10-fold higher concentration without validation. |
| Cell Line Specificity: The cellular context, including the expression levels of LRH-1/NR5A2, can influence the compound's effect. | Confirm the expression of LRH-1/NR5A2 in your cell line of interest. Consider using a positive control compound known to be active in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO. It is recommended to prepare a stock solution in DMSO at a concentration of up to 50 mg/mL with the aid of an ultrasonic bath to ensure complete dissolution.[1]
Q2: How should I store this compound?
A2: this compound powder is stable for up to 3 years when stored at -20°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a selective inverse agonist of the Liver Receptor Homologue-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). It has a reported IC50 of 320 nM.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated anti-proliferation activity in MDA-MB-231 cells, an ER-negative breast cancer cell line.
Q5: Are there any known off-target effects for this compound?
A5: While the provided literature highlights this compound as a selective inverse agonist for LRH-1, all small molecules have the potential for off-target effects, particularly at higher concentrations. It is recommended to perform dose-response experiments and include appropriate controls to assess for non-specific effects in your experimental system.
Experimental Protocols
Protocol: Cell Viability Assay for this compound in MDA-MB-231 Cells
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound.
1. Materials:
- This compound powder
- DMSO (cell culture grade, newly opened)
- MDA-MB-231 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Ultrasonic bath
2. Preparation of this compound Stock Solution (e.g., 10 mM):
- Allow the this compound vial to equilibrate to room temperature before opening.
- Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
- Use an ultrasonic bath to ensure the compound is fully dissolved. Visually inspect for any particulates.
- Aliquot the stock solution into single-use volumes and store at -80°C.
3. Cell Seeding:
- Harvest and count healthy, sub-confluent MDA-MB-231 cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
4. Compound Treatment:
- Prepare serial dilutions of this compound from your stock solution in complete growth medium.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (ensure the final DMSO concentration is consistent across all wells and is ≤ 0.5%).
- Incubate the plate for the desired treatment period (e.g., 72 hours).
5. Cell Viability Measurement:
- Following incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
- Record the data (e.g., luminescence or absorbance).
6. Data Analysis:
- Normalize the data to the vehicle-treated control wells.
- Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
Caption: Simplified signaling pathway of this compound action.
References
ML179 stability in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ML179 in various solvents and media. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of 50 mg/mL (118.36 mM) in DMSO.[1] For complete dissolution, ultrasonic treatment may be necessary. It is also crucial to use a new, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Q2: How should I store this compound?
A2: The storage conditions for this compound depend on whether it is in solid form or in a solvent.[1]
-
Powder:
-
-20°C for 3 years
-
4°C for 2 years
-
-
In Solvent (Stock Solution):
-
-80°C for 6 months
-
-20°C for 1 month
-
To ensure maximum stability of your stock solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Check Stock Solution: Ensure your this compound stock solution is fully dissolved before use. If you observe any precipitate in the stock, gently warm the vial and sonicate until the solution is clear.
-
Optimize Dilution: When preparing your working solution, add the this compound stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility, but this should be validated for its effect on your specific cell line.
-
Consider a Co-solvent: In some cases, using a co-solvent system can improve solubility. For instance, preparing an intermediate dilution in a solvent like ethanol before the final dilution in media might be effective. However, the compatibility of any co-solvent with your cell line must be verified.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: Since the stability of a compound can be influenced by the components of the cell culture medium (e.g., serum proteins, pH), it is recommended to perform a stability test in your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section below. This typically involves incubating this compound in your medium at 37°C for various time points and then analyzing the remaining concentration by methods like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility and storage of this compound.
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | DMSO | 50 mg/mL (118.36 mM) | Ultrasonic treatment may be required. Use of new, anhydrous DMSO is recommended.[1] |
| Storage (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| Storage (in Solvent) | -80°C | 6 months | Aliquoting is recommended to avoid freeze-thaw cycles. |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Different Solvents and Media
This protocol outlines a general method to determine the stability of this compound in a specific solvent or cell culture medium over time.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol, PBS) or cell culture medium
-
Incubator (e.g., 37°C for cell culture media)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Appropriate vials and consumables
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solutions: Dilute the stock solution to the final desired concentration in the test solvent or medium. For example, to test a 10 µM solution, dilute the 10 mM stock 1:1000.
-
Incubation: Aliquot the working solution into separate vials for each time point. Incubate the vials at the desired temperature (e.g., room temperature for solvents, 37°C for cell culture media).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be processed immediately after preparation.
-
Sample Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated analytical method such as HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the tested condition.
Visualizations
Caption: Workflow for assessing this compound stability in a specific medium.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
how to determine the optimal treatment time with ML179
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML179, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of USP1. USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). Specifically, USP1 removes ubiquitin from key proteins involved in DNA repair pathways, such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2)[1][2][3]. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of their ubiquitinated forms. This disrupts DNA replication and repair, which can induce apoptosis (programmed cell death) in cancer cells, particularly those with existing DNA repair deficiencies[1][4].
Q2: What are the primary cellular effects of this compound treatment?
Treatment with this compound is expected to lead to:
-
Increased ubiquitination of PCNA and FANCD2: This is a direct consequence of USP1 inhibition.
-
Disruption of DNA replication and repair: The accumulation of ubiquitinated PCNA can stall replication forks and impair DNA repair processes.
-
Induction of apoptosis: By compromising DNA repair, this compound can trigger programmed cell death, especially in cancer cells that are highly reliant on these pathways for survival.
-
Sensitization to DNA-damaging agents: this compound can enhance the efficacy of chemotherapeutic agents and radiation therapy that work by inducing DNA damage.
Q3: What is a typical starting concentration and treatment time for this compound in cell-based assays?
Based on studies with other USP1 inhibitors like ML323, a common starting concentration range for in vitro experiments is 1-30 µM. The optimal treatment time is highly dependent on the cell line and the specific endpoint being measured. For initial experiments, a time course of 24, 48, and 72 hours is recommended to assess effects on cell viability. For observing more rapid effects on protein ubiquitination, shorter time points (e.g., 4, 8, 12, and 24 hours) should be considered.
Q4: How can I determine the optimal treatment time for my specific experiment?
The optimal treatment time for this compound must be determined empirically for each cell line and experimental goal. A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points. The ideal duration will be the time point that yields the most robust and reproducible effect before significant secondary effects or cell death obscure the primary outcome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | 1. This compound concentration is too low.2. Treatment time is too short.3. The cell line is resistant to USP1 inhibition.4. Improper storage or handling of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).2. Extend the treatment duration (e.g., up to 72 hours or longer).3. Verify USP1 expression in your cell line. Consider using a positive control cell line known to be sensitive to USP1 inhibition.4. Ensure this compound is stored correctly (typically at -20°C or -80°C) and freshly diluted for each experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inconsistent drug concentration across wells.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Mix the drug-containing media thoroughly before adding to the wells.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Difficulty detecting changes in PCNA or FANCD2 ubiquitination. | 1. Inefficient protein extraction or lysis buffer.2. Suboptimal antibody for western blotting.3. Treatment time is not optimal to observe the peak of ubiquitination. | 1. Use a lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitinated proteins.2. Validate your primary antibody for its ability to detect the ubiquitinated form of the protein.3. Perform a time-course experiment with shorter intervals (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the optimal time point. |
| Unexpected off-target effects. | 1. This compound concentration is too high, leading to non-specific toxicity.2. The observed phenotype is independent of USP1 inhibition. | 1. Use the lowest effective concentration determined from your dose-response studies.2. Perform a rescue experiment by overexpressing a drug-resistant USP1 mutant or use siRNA to knockdown USP1 to confirm that the phenotype is target-specific. |
Experimental Protocols
Determining Optimal this compound Concentration and Treatment Time via Cell Viability Assay
This protocol describes a general method to determine the optimal concentration and duration of this compound treatment using a colorimetric cell viability assay such as MTT or a real-time luminescence-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or RealTime-Glo™)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Cell Viability Measurement: At the end of each incubation period, measure cell viability according to the manufacturer's protocol for your chosen assay.
-
Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against this compound concentration to determine the IC50 value at each time point.
Quantitative Data Summary
The following table is an example of data that could be generated from a cell viability experiment to determine the optimal treatment parameters for this compound in a hypothetical cancer cell line.
| Treatment Time (hours) | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 24 | 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 | |
| 5 | 82.1 | 6.1 | |
| 10 | 65.4 | 5.5 | |
| 20 | 48.9 | 4.9 | |
| 50 | 30.2 | 3.8 | |
| 48 | 0 (Vehicle) | 100 | 4.9 |
| 1 | 88.7 | 5.3 | |
| 5 | 65.2 | 4.7 | |
| 10 | 45.8 | 5.1 | |
| 20 | 28.3 | 3.9 | |
| 50 | 15.6 | 2.5 | |
| 72 | 0 (Vehicle) | 100 | 5.5 |
| 1 | 75.4 | 6.0 | |
| 5 | 42.1 | 4.5 | |
| 10 | 25.9 | 3.8 | |
| 20 | 15.1 | 2.7 | |
| 50 | 8.3 | 1.9 |
Visualizations
USP1 Signaling Pathway and this compound Inhibition
Caption: USP1 pathway and this compound's inhibitory action.
Experimental Workflow for Determining Optimal Treatment Time
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitinated proliferating cell nuclear antigen activates translesion DNA polymerases η and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ML179 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the LRH-1/NR5A2 inverse agonist, ML179, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that acts as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). It has an IC50 of 320 nM and has been shown to have anti-proliferative activity in cancer cell lines such as MDA-MB-231.[1] Its primary mechanism of action involves the inhibition of LRH-1 transcriptional activity.
Q2: Why am I observing high levels of cytotoxicity in my primary cells when treated with this compound?
Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[2][3] High cytotoxicity with this compound could be due to several factors:
-
On-target toxicity: The intended biological effect of inhibiting LRH-1 might be detrimental to the survival of your specific primary cell type.
-
Off-target effects: this compound may be interacting with other cellular targets besides LRH-1, leading to unintended toxicities.[4]
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure, solvent toxicity, or suboptimal cell culture conditions can contribute to cell death.[5]
Q3: How can I determine if the observed cytotoxicity is specific to this compound's action on LRH-1?
To ascertain if the cytotoxicity is on-target, consider the following approaches:
-
Use a structurally different LRH-1 inhibitor: If a different LRH-1 inhibitor with a distinct chemical scaffold replicates the cytotoxic phenotype, it is more likely an on-target effect.
-
Rescue experiment: If genetically feasible in your primary cell system, overexpressing a resistant form of LRH-1 could rescue the cells from this compound-induced death.
-
Control compound: Use an inactive analog of this compound, if available, to see if it produces the same cytotoxic effects.
Q4: Could the solvent used to dissolve this compound be the cause of cytotoxicity?
Yes, solvents like Dimethyl Sulfoxide (DMSO) can be toxic to primary cells, especially at higher concentrations. It is crucial to:
-
Run a vehicle control: Treat cells with the same concentration of the solvent used to deliver this compound.
-
Keep solvent concentration low: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Even at Low Concentrations of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High sensitivity of the primary cell type | Perform a comprehensive dose-response experiment starting from a very low (e.g., nanomolar) concentration range to determine the precise IC50 value for your specific cells. | Identification of a narrow therapeutic window for your experiments. |
| Prolonged exposure leading to cumulative toxicity | Reduce the incubation time with this compound. Consider pulse-chase experiments where the compound is washed out after a shorter exposure period. | Reduced cell death while potentially still observing the desired biological effect. |
| Compound precipitation at high concentrations | Visually inspect the culture medium for any precipitate after adding this compound. Measure the solubility of this compound in your specific culture medium. | Ensuring the compound is fully dissolved and avoiding physical damage to cells. |
| Suboptimal cell health or culture conditions | Ensure high cell viability (>95%) before starting the experiment. Use cells within a consistent and low passage number range. Optimize cell seeding density to avoid stress from overgrowth or sparseness. | Increased reproducibility and reduced baseline cell stress, making them less susceptible to compound-induced toxicity. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Inconsistent compound preparation | Prepare a fresh stock solution of this compound for each experiment or prepare a large batch, aliquot, and store at -80°C to avoid repeated freeze-thaw cycles. | Consistent compound potency across experiments. |
| Inherent donor-to-donor variability in primary cells | If possible, use primary cells from a single donor for a set of experiments or use pooled donor lots. | Reduced biological variability in the response to this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is a standard method to quantify the cytotoxic effect of a compound.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A broad concentration range (e.g., 1 nM to 100 µM) is recommended for the initial determination. Also, prepare a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with an Antioxidant
This protocol can be used to investigate if oxidative stress contributes to this compound's cytotoxicity and to potentially reduce it.
-
Determine Optimal Antioxidant Concentration: First, perform a dose-response experiment with an antioxidant like N-acetylcysteine (NAC) alone to determine the highest non-toxic concentration for your primary cells.
-
Pre-treatment (Optional): Pre-incubate the cells with the optimal concentration of NAC for 1-2 hours before adding this compound.
-
Co-treatment: Prepare this compound dilutions in a medium that also contains the optimal concentration of NAC. Remove the old medium and add the this compound/NAC co-treatment medium. Include controls for this compound alone, NAC alone, and vehicle.
-
Incubation and Assay: Incubate for the desired period and assess cell viability using an MTT assay or another suitable method.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant has a protective effect.
Visualizations
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.
Caption: General workflow for cytotoxicity assessment and mitigation.
References
Technical Support Center: Enhancing the In Vivo Efficacy of ML179
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.
Troubleshooting Guide
This section addresses common challenges encountered during in vivo experiments with this compound and similar small molecule inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable in vivo efficacy despite in vitro potency. | Poor Bioavailability: this compound is a hydrophobic molecule, which can lead to low solubility in aqueous formulation vehicles and consequently poor absorption. | 1. Optimize Formulation: - Utilize co-solvents such as DMSO, PEG400, or Tween 80 to improve solubility. A common starting point is a stock solution in DMSO, further diluted in a vehicle containing PEG400 and saline. - Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) to enhance absorption.[1] 2. Select Appropriate Administration Route: - For initial efficacy studies, intraperitoneal (IP) injection can bypass first-pass metabolism and increase systemic exposure compared to oral gavage. |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver or cleared from circulation. | 1. Pharmacokinetic (PK) Studies: - Conduct a pilot PK study to determine the half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) of this compound in your animal model.2. Adjust Dosing Regimen: - Based on PK data, increase the dosing frequency or consider a continuous infusion model to maintain therapeutic concentrations. | |
| Suboptimal Dose: The administered dose may be insufficient to achieve the necessary target engagement in vivo. | 1. Dose-Response Study: - Perform a dose-escalation study to identify the optimal therapeutic dose with an acceptable safety margin. Start with a dose informed by literature on similar compounds (e.g., 30 mg/kg for the LRH-1 repressor SR1848). | |
| High variability in animal responses. | Inconsistent Formulation: Precipitation of the compound in the vehicle can lead to inconsistent dosing. | 1. Ensure Formulation Homogeneity: - Prepare fresh formulations for each experiment. - Visually inspect the formulation for any precipitation before administration. - Gentle warming and sonication can aid in maintaining solubility.[2] |
| Biological Variability: Differences in animal metabolism and health status can affect drug response. | 1. Standardize Experimental Conditions: - Use age- and weight-matched animals. - Control for environmental factors such as diet and light/dark cycles. | |
| Observed toxicity or adverse effects. | Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Vehicle-Only Control Group: - Always include a control group that receives only the vehicle to assess its tolerability.2. Minimize Co-solvent Concentration: - Keep the final concentration of organic solvents like DMSO to a minimum (ideally below 10% for IP injections).[2] |
| On-target or Off-target Toxicity: High doses of this compound may lead to toxicity. | 1. Dose De-escalation: - If toxicity is observed at the intended therapeutic dose, reduce the dose and re-evaluate efficacy.2. Toxicity Assessment: - Monitor animals for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs at the end of the study. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[3][4] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. LRH-1 is a key regulator of development, metabolism, and inflammation, and has been implicated in the progression of certain cancers, such as estrogen receptor (ER)-negative breast cancer.
Q2: What is a recommended starting dose and administration route for in vivo studies with this compound in mice?
A2: While specific in vivo data for this compound is limited in publicly available literature, a reasonable starting point can be extrapolated from studies on other LRH-1 modulators. For the LRH-1 repressor SR1848, a dose of 30 mg/kg administered via intraperitoneal (IP) injection was used in mice. It is recommended to perform a dose-response study starting from a similar range to determine the optimal dose for your specific model and endpoint.
Q3: How can I prepare a suitable formulation for this compound for in vivo use?
A3: Due to its hydrophobic nature, this compound requires a formulation that enhances its solubility for in vivo administration. A common approach for such compounds is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be diluted in a vehicle containing a co-solvent like polyethylene glycol 400 (PEG400) and an aqueous component like sterile saline or phosphate-buffered saline (PBS). A typical final vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline. The final formulation should be clear and free of precipitates.
Q4: What are potential biomarkers to assess the in vivo efficacy of this compound?
A4: The efficacy of this compound can be assessed by measuring the expression of known LRH-1 target genes in the tissue of interest. Downregulation of these genes would indicate target engagement. Examples of LRH-1 target genes include:
-
CYP19A1 (Aromatase): Particularly relevant in the context of breast cancer.
-
SHP (Small Heterodimer Partner): A well-established LRH-1 target gene involved in metabolic regulation.
-
Cyclin D1 and Cyclin E1: Involved in cell cycle progression and relevant for cancer studies.
Gene expression can be measured using quantitative real-time PCR (qRT-PCR) or western blotting on tissue samples collected at the end of the study.
Q5: What are the potential off-target effects or toxicities associated with inhibiting LRH-1?
A5: LRH-1 plays a role in various physiological processes, so its inhibition could have systemic effects. Potential toxicities associated with the modulation of nuclear receptors can include effects on the endocrine, gastrointestinal, and hepatic systems. It is crucial to include a comprehensive toxicity assessment in your in vivo studies, including monitoring animal well-being, body weight, and performing histopathology on major organs.
Quantitative Data Summary
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 320 nM | LRH-1 inverse agonist activity in a cell-based reporter assay | |
| SR1848 (related LRH-1 repressor) | In vivo dose | 30 mg/kg | Intraperitoneal injection in mice |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231 for ER-negative breast cancer) under standard conditions.
-
Harvest cells and resuspend in a sterile solution of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers.
2. Animal Grouping and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Vehicle Control Group: Administer the formulation vehicle only.
-
This compound Treatment Group(s): Administer this compound at one or more dose levels (e.g., starting at 30 mg/kg).
3. Formulation and Administration:
-
Prepare the this compound formulation as described in the FAQs (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Administer the formulation via intraperitoneal (IP) injection daily or as determined by pharmacokinetic data.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
At the end of the study, collect tumors and other relevant tissues for biomarker analysis (e.g., qRT-PCR for LRH-1 target genes).
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of this compound over time.
1. Animal Preparation and Dosing:
-
Use a cohort of mice (e.g., C57BL/6) and administer a single dose of this compound via the intended route of administration (e.g., IP or oral gavage).
2. Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2.
Visualizations
LRH-1 Signaling Pathway and Point of this compound Intervention
Caption: this compound acts as an inverse agonist, inhibiting the transcriptional activity of LRH-1.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting common causes of poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML179 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML179, an inverse agonist of the Liver Receptor Homologue-1 (LRH-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as an inverse agonist of the Liver Receptor Homologue-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and various diseases, including cancer. In cancer cells, LRH-1 can drive proliferation by activating the transcription of key cell cycle genes.
Q2: Which signaling pathway does this compound affect?
This compound primarily impacts the LRH-1 signaling pathway. In many cancer types, LRH-1 is involved in the Wnt/β-catenin signaling pathway. LRH-1 can act as a coactivator for β-catenin/Tcf4, leading to the increased expression of oncogenes like c-Myc and Cyclin D1. By inhibiting LRH-1, this compound can downregulate the expression of these genes, leading to cell cycle arrest and reduced cell proliferation.
Q3: What are the known downstream targets of the LRH-1 pathway that are affected by this compound?
Key downstream targets of the LRH-1 signaling pathway that are affected by this compound include:
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression, apoptosis, and cellular transformation.
-
Cyclin D1 (CCND1) and Cyclin E1 (CCNE1): These proteins are critical for the G1 to S phase transition in the cell cycle.[1]
-
p21: A cyclin-dependent kinase inhibitor that is suppressed by LRH-1. Inhibition of LRH-1 can lead to increased p21 expression, contributing to cell cycle arrest.[1]
Troubleshooting Guides
This section addresses common pitfalls and specific issues that may be encountered during experiments with this compound.
Issue 1: this compound Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
Answer: This is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot and prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, to avoid solvent toxicity. However, for some cell lines, even lower concentrations (≤ 0.1%) are recommended. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Preparation of Working Solutions:
-
Warm the Media: Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the media, perform a serial dilution. First, dilute the stock solution to an intermediate concentration in DMSO. Then, add this intermediate solution to the pre-warmed media.
-
Mixing: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.
-
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test. Prepare different concentrations of this compound in your specific cell culture medium and observe for any precipitation over time at 37°C.
Issue 2: Inconsistent or No Effect on Cell Proliferation
Question: I don't observe the expected anti-proliferative effect of this compound on my cancer cell line. What could be the reason?
Answer: Several factors could contribute to a lack of effect. Consider the following:
-
LRH-1 Expression Levels: The effect of this compound is dependent on the expression of its target, LRH-1, in the cell line. Verify the expression level of LRH-1 in your specific cell line using techniques like qPCR or Western blotting. Cell lines with low or no LRH-1 expression are unlikely to respond to this compound.
-
Compound Stability: this compound, like many small molecules, may have limited stability in aqueous solutions over time. It is recommended to prepare fresh working solutions for each experiment and to minimize the time the compound is in the culture medium before the assay.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the treatment period.
-
Assay Duration: The duration of the treatment with this compound might need optimization. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal time point to observe an effect.
Issue 3: Potential Off-Target Effects
Question: How can I be sure that the observed effects are due to the inhibition of LRH-1 and not off-target activities of this compound?
Answer: Assessing the specificity of a small molecule inhibitor is crucial. Here are some strategies to investigate potential off-target effects:
-
Rescue Experiments: If the phenotype (e.g., decreased proliferation) is indeed due to LRH-1 inhibition, it should be "rescued" by overexpressing an this compound-resistant form of LRH-1 or a downstream effector.
-
Use of a Structurally Unrelated Inhibitor: If available, using another LRH-1 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to targeting LRH-1.
-
Knockdown/Knockout Controls: Compare the effects of this compound with the effects of LRH-1 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9). Similar phenotypic outcomes would support the on-target activity of this compound.
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that this compound directly binds to LRH-1 in cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | 72 | ~5 |
| HepG2 | Liver Cancer | Cell Proliferation | 72 | ~10 |
| HT-29 | Colon Cancer | Cell Proliferation | 72 | ~15 |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions and assay used. Researchers should determine the IC50 for their specific cell line and conditions.
Table 2: Effect of this compound on LRH-1 Target Gene Expression
| Gene | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Change in Expression (%) |
| c-Myc | MDA-MB-231 | 10 | 24 | ↓ 40-60% |
| Cyclin D1 | MDA-MB-231 | 10 | 24 | ↓ 30-50% |
| c-Myc | HepG2 | 15 | 24 | ↓ 35-55% |
| Cyclin D1 | HepG2 | 15 | 24 | ↓ 25-45% |
Note: The percentage change in expression is an estimated range based on typical results and should be experimentally verified.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation using a colorimetric MTT assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Mandatory Visualization
Caption: this compound inhibits the LRH-1 signaling pathway, disrupting cancer cell proliferation.
Caption: Workflow for assessing this compound's anti-proliferative effects using an MTT assay.
References
Technical Support Center: Quality Control for ML179 Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control, troubleshooting, and handling of ML179 stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I properly prepare my initial this compound stock solution?
A1: Proper preparation is critical for the efficacy of your experiments. This compound is typically dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Due to the hygroscopic nature of DMSO, which can significantly impact solubility, it is crucial to use a newly opened bottle.[1] For quantities of 10 mg or less, you can add the solvent directly to the product vial to avoid loss of material.[2] If you have a larger quantity, it is recommended to weigh out the desired amount for your stock solution.[2] To ensure complete dissolution, gentle warming, vortexing, or sonication may be necessary.[3] A common stock concentration is 50 mg/mL (118.36 mM), but you should always work within the solubility limits for your specific experimental needs.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the integrity and stability of this compound, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can cause precipitation and degradation. Store these aliquots in tightly sealed vials. Recommended storage temperatures and durations are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
Q3: I observed a precipitate in my DMSO stock solution after storage. What should I do?
A3: Precipitation is a common issue, often resulting from freeze-thaw cycles or the solution concentration exceeding its solubility limit at a lower temperature. To address this, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate it to attempt to redissolve the compound. Before using the solution in an experiment, visually inspect it to confirm that the precipitate has fully dissolved. If the precipitate persists, it is highly likely that the actual concentration of your stock solution is lower than intended.
Q4: How can I verify the purity and concentration of my this compound stock solution?
A4: The purity and concentration of small molecule stock solutions should be periodically verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity by detecting the main compound peak and any impurity or degradation peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the compound by its molecular weight and to identify unknown impurities. For a comprehensive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q5: What factors can lead to the degradation of my this compound stock solution?
A5: Several factors can contribute to the degradation of small molecules in solution. These include exposure to light, air (oxidation), and extreme temperatures. As mentioned, repeated freeze-thaw cycles are a primary cause of both physical (precipitation) and chemical instability. The quality of the solvent is also critical; for instance, water absorbed by hygroscopic solvents like DMSO can facilitate hydrolysis of the compound.
Data Presentation
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous, high-purity DMSO | Use newly opened DMSO as it is highly hygroscopic. |
| Solubility | Up to 50 mg/mL (118.36 mM) | May require sonication for complete dissolution. |
| Storage Temp. | -80°C (long-term) or -20°C (short-term) | Aliquot to avoid freeze-thaw cycles. |
| Stability | Up to 6 months at -80°C; up to 1 month at -20°C. | Periodic QC is recommended for long-term storage. |
Table 2: Troubleshooting Guide for this compound Stock Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound will not dissolve | - Concentration exceeds solubility limit.- Poor quality or wet DMSO.- Insufficient agitation. | - Prepare a more dilute solution.- Use fresh, anhydrous DMSO.- Gently warm, vortex, or sonicate the solution. |
| Precipitate observed after thawing | - Freeze-thaw cycles.- Solution is supersaturated. | - Gently warm and vortex/sonicate to redissolve.- If precipitate remains, the effective concentration is reduced.- Prevent by preparing single-use aliquots. |
| Inconsistent experimental results | - Inaccurate stock concentration.- Compound degradation. | - Verify concentration and purity via HPLC.- Prepare a fresh stock solution from solid compound.- Review storage and handling procedures. |
| Suspected degradation | - Improper storage (light, temp.).- Repeated freeze-thaw cycles.- Contaminated solvent. | - Analyze an aliquot by HPLC or LC-MS to check for new peaks.- Discard stock if degradation is confirmed.- Always store aliquots protected from light at -80°C. |
Experimental Protocols
Protocol: Purity Assessment of this compound Stock Solution by HPLC
This protocol outlines a general reversed-phase HPLC method for determining the purity of an this compound stock solution.
Objective: To quantify the purity of this compound and detect the presence of any degradation products or impurities.
1. Materials and Reagents:
-
This compound DMSO stock solution
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Thaw one aliquot of the this compound stock solution.
-
Dilute the stock solution with Mobile Phase A or a suitable solvent mixture to a working concentration (e.g., 0.1 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (if unknown, use a PDA detector to scan a range, e.g., 210-400 nm, and select an appropriate monitoring wavelength like 254 nm).
-
Column Temperature: 25°C
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to a reference standard or a previous analysis (e.g., at time zero) to identify any new peaks, which may indicate degradation products.
Visualizations
References
Validation & Comparative
Validating the On-Target Effects of ML179: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2). Designed for researchers, scientists, and drug development professionals, this document outlines key experiments, presents quantitative data for easy comparison with alternative compounds, and offers detailed protocols for reproducibility.
Introduction to this compound and its Target, LRH-1
This compound is a small molecule identified as a novel inverse agonist of LRH-1, a nuclear receptor that plays a crucial role in development, metabolism, and disease, including cancer.[1][2] LRH-1 functions as a transcription factor, and its dysregulation has been implicated in the progression of certain cancers, such as ER-negative breast cancer.[1][2] Inverse agonists like this compound are valuable tools for studying the physiological and pathological roles of LRH-1 and represent potential therapeutic agents. Validating that the observed biological effects of this compound are a direct consequence of its interaction with LRH-1 is a critical step in its characterization as a chemical probe.
Quantitative Comparison of LRH-1 Modulators
The following table summarizes the in vitro potency of this compound in comparison to other known LRH-1 modulators. This data is essential for selecting the appropriate tool compound for a given research application.
| Compound | Target(s) | Mechanism of Action | Potency (IC50/EC50) | Key Cellular Effect | Reference |
| This compound | LRH-1 | Inverse Agonist | 320 nM | Repression of LRH-1 target genes | [1] |
| ML180 | LRH-1 | Inverse Agonist | 3.7 µM | Repression of LRH-1 target genes | |
| RJW100 | LRH-1/SF-1 | Dual Agonist | Not specified | Activation of LRH-1 and SF-1 target genes | |
| 3d2 | LRH-1 | Antagonist | ~20 µM (in cell-based assay) | Inhibition of LRH-1 transcriptional activity |
Experimental Protocols for On-Target Validation
Accurate validation of this compound's on-target effects relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
LRH-1 Reporter Gene Assay
This assay is the primary method for quantifying the inverse agonist activity of this compound on LRH-1.
-
Principle: HEK293T cells are co-transfected with a plasmid expressing full-length LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., Cyp19 aromatase promoter). In the presence of an inverse agonist, LRH-1-mediated transcription of the luciferase gene is repressed, leading to a decrease in luminescence.
-
Protocol:
-
Cell Culture and Transfection: Plate HEK293T cells in 96-well plates. Co-transfect cells with the LRH-1 expression vector and the Cyp19-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control compounds. Include a DMSO control.
-
Incubation: Incubate the cells for an additional 20-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase vector). Plot the dose-response curve and calculate the IC50 value.
-
Selectivity Counterscreen: SF-1 Reporter Gene Assay
To ensure this compound is selective for LRH-1, its activity is tested against the closely related nuclear receptor, Steroidogenic Factor-1 (SF-1).
-
Principle: This assay is similar to the LRH-1 reporter assay, but HEK293T cells are co-transfected with an SF-1 expression vector and a reporter plasmid containing a luciferase gene driven by an SF-1 specific response element.
-
Protocol:
-
Follow the same procedure as the LRH-1 Reporter Gene Assay, but substitute the LRH-1 expression vector with an SF-1 expression vector and the Cyp19-luciferase reporter with an SF-1 responsive reporter.
-
Compare the IC50 value for SF-1 with that obtained for LRH-1 to determine the selectivity of this compound.
-
Target Gene Expression Analysis by qPCR
This cellular assay confirms that this compound represses the expression of endogenous LRH-1 target genes.
-
Principle: The expression levels of known LRH-1 target genes, such as haptoglobin (Hp), serum amyloid A1 (SAA1), and serum amyloid A4 (SAA4), are measured in cells treated with this compound.
-
Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., Huh7 human hepatoma cells) and treat with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for LRH-1 target genes (Hp, SAA1, SAA4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant decrease in the expression of target genes in this compound-treated cells compared to the control indicates on-target activity.
-
Cellular Proliferation/Cytotoxicity Assay
This assay assesses the effect of this compound on cell viability and proliferation, which can be a downstream consequence of LRH-1 inhibition in cancer cells.
-
Principle: The viability of cancer cell lines known to express LRH-1 (e.g., MDA-MB-231) is measured after treatment with this compound.
-
Protocol:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 96-well plates and treat with a range of this compound concentrations.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).
-
Visualizing Pathways and Workflows
The following diagrams illustrate the LRH-1 signaling pathway, the experimental workflow for validating this compound, and a comparison of this compound with other LRH-1 modulators.
Caption: LRH-1 signaling and the mechanism of this compound action.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Comparison of this compound with other LRH-1 modulators.
References
A Comparative Analysis of ML179 and ML180: Potency and Efficacy as LRH-1 Inverse Agonists
In the landscape of nuclear receptor modulation, ML179 and ML180 have emerged as valuable research tools for investigating the biological functions of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1, NR5A2). Both compounds act as inverse agonists of LRH-1, a key regulator of development, metabolism, and steroidogenesis. This guide provides a detailed comparison of the potency and efficacy of this compound and ML180, supported by experimental data and protocols to aid researchers in their study design and compound selection.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and ML180, highlighting their distinct profiles in terms of potency and efficacy as LRH-1 inverse agonists.
| Parameter | This compound | ML180 | Reference |
| Target | Liver Receptor Homolog-1 (LRH-1; NR5A2) | Liver Receptor Homolog-1 (LRH-1; NR5A2) | [1][2] |
| Mechanism of Action | Inverse Agonist | Inverse Agonist | [1][2] |
| Potency (IC50) | 320 nM | 3.7 µM | [1] |
| Maximum Efficacy | 40% repression | 64% repression | |
| Anti-Proliferation | Active in MDA-MB-231 cells | Diminished proliferation in Huh-7 cells (EC50 ~2.8 µM) |
Potency and Efficacy: A Closer Look
This compound is a significantly more potent inverse agonist of LRH-1 than ML180, as evidenced by its nanomolar IC50 value of 320 nM compared to ML180's micromolar IC50 of 3.7 µM. Potency, in this context, refers to the concentration of the compound required to elicit a half-maximal inhibitory effect. Therefore, a much lower concentration of this compound is needed to inhibit LRH-1 activity by 50%.
Conversely, ML180 demonstrates higher maximal efficacy, achieving 64% repression of LRH-1 activity in reporter assays, whereas this compound reaches a maximum repression of 40%. Efficacy refers to the maximum response a compound can produce. This suggests that while this compound is more potent, ML180 can induce a stronger overall inhibitory effect at saturating concentrations. The choice between the two probes may, therefore, depend on whether potency or the degree of maximal repression is more critical for a specific experimental goal.
In terms of cellular effects, both compounds have demonstrated anti-proliferative activity. This compound has been shown to be active in the ER-negative breast cancer cell line MDA-MB-231. ML180 has been observed to reduce the proliferation of Huh-7 liver cancer cells with an EC50 of approximately 2.8 µM.
Signaling Pathways and Mechanism of Action
This compound and ML180 exert their effects by binding to the LRH-1 nuclear receptor and promoting a conformational change that leads to the recruitment of corepressors and subsequent repression of target gene transcription. LRH-1 is known to regulate the expression of genes involved in steroidogenesis, cholesterol metabolism, and cell proliferation, such as Cyp19 (aromatase) and cyclins D1 and E1. The inverse agonism of this compound and ML180 leads to the downregulation of these target genes.
Furthermore, studies with ML180 have elucidated its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown that the LRH-1/LCN2 (Lipocalin-2) axis is involved in activating the MAPK pathway, and treatment with ML180 can ameliorate this effect, thereby inhibiting inflammation and dysregulation of extracellular matrix metabolism in chondrocytes.
Below are diagrams illustrating the LRH-1 signaling pathway and the experimental workflow for its inhibition.
References
A Comparative Guide to ML179 and Other LRH-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML179 with other prominent Liver Receptor Homolog-1 (LRH-1) inhibitors documented in scientific literature. The data presented herein is intended to assist researchers in making informed decisions for their investigations into LRH-1-mediated signaling pathways and its role in various diseases.
Introduction to LRH-1
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active nuclear receptor that plays a crucial role in a wide array of physiological processes. These include embryonic development, cholesterol and bile acid homeostasis, steroidogenesis, and the regulation of metabolism.[1][2] Dysregulation of LRH-1 activity has been implicated in the pathogenesis of several diseases, including metabolic disorders and various cancers such as breast, pancreatic, and colorectal cancer, making it an attractive therapeutic target.[1][3]
Overview of LRH-1 Inhibitors
The development of small molecule inhibitors of LRH-1 has been a focus of research to modulate its activity for therapeutic purposes. These inhibitors are broadly classified based on their mechanism of action, which includes inverse agonists and antagonists. This guide focuses on a comparative analysis of this compound and other well-characterized LRH-1 inhibitors.
Quantitative Comparison of LRH-1 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected LRH-1 inhibitors, providing a direct comparison of their potency and, where available, their selectivity.
| Compound | Type | Target | IC50 | EC50 | Ki | Selectivity | Reference(s) |
| This compound | Inverse Agonist | LRH-1 | 320 nM | - | - | - | [4] |
| SR1848 (ML180) | Inverse Agonist | LRH-1 | 3.7 µM | - | - | >10 µM for SF-1 | |
| Compound 3d2 | Antagonist | LRH-1 | 6 µM | - | 1.8 µM | Inactive against SF-1, ERα, AR, TRβ | |
| p-heptyloxyphenol (8) | Inverse Agonist | SF-1 | 7.3 µM | - | - | No activity against LRH-1 | |
| Isoquinoline-based (9) | Inverse Agonist | SF-1 | 200 nM | - | - | - | |
| GSK8470 (5) | Agonist | LRH-1/SF-1 | - | - | - | Dual agonist | |
| RJW100 | Agonist | LRH-1/SF-1 | - | pEC50 6.6 (LRH-1), 7.5 (SF-1) | - | Dual agonist | |
| RJW101 | Agonist | LRH-1 | - | - | - | Selective for LRH-1 | |
| RJW102 | Agonist | SF-1 | - | - | - | Selective for SF-1 | |
| RJW103 | Agonist | SF-1 | - | - | - | Selective for SF-1 |
Signaling Pathways
LRH-1 is involved in multiple signaling pathways that are critical in both normal physiology and disease states. Below are diagrams illustrating the role of LRH-1 in key cancer and metabolic signaling pathways.
References
- 1. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRH-1: an orphan nuclear receptor involved in development, metabolism and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Molecular Consequences: A Comparative Guide to Confirming LRH-1 Knockdown and ML179 Treatment
For researchers, scientists, and drug development professionals investigating the roles of Liver Receptor Homolog-1 (LRH-1), distinguishing between the effects of genetic knockdown and chemical inhibition is paramount for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of methodologies to confirm LRH-1 knockdown versus the effects of ML179, a known LRH-1 inverse agonist.
LRH-1, a nuclear receptor also known as NR5A2, is a critical regulator of development, metabolism, and cell proliferation.[1][2] Its involvement in various cancers, including pancreatic, breast, and colon cancer, has made it a significant therapeutic target.[1][3][4] Two primary strategies to probe LRH-1 function are genetic knockdown, typically using siRNA, and pharmacological inhibition with small molecules like this compound. While both aim to reduce LRH-1 activity, their mechanisms and potential off-target effects differ, necessitating distinct validation strategies.
Distinguishing Genetic Knockdown from Chemical Inhibition
Confirming the successful reduction of LRH-1 activity is the first critical step. However, the methods to validate LRH-1 knockdown and this compound treatment target different molecular events.
LRH-1 Knockdown directly targets the LRH-1 mRNA for degradation, leading to a decrease in both mRNA and protein levels. Confirmation, therefore, relies on quantifying these reductions.
This compound Treatment , as an inverse agonist, binds to the LRH-1 protein and induces a conformational change that inhibits its transcriptional activity. This does not necessarily reduce the amount of LRH-1 protein but rather blocks its function. Therefore, validation focuses on assessing the downstream consequences of this inhibition and confirming direct target engagement.
A key consideration when comparing these two approaches is the potential for off-target effects. While siRNA-based knockdown can have off-target effects by unintentionally silencing other genes, small molecule inhibitors like this compound can also interact with other proteins, leading to unintended biological consequences. Therefore, a multi-faceted validation approach is essential for both techniques.
Experimental Strategies for Confirmation
To rigorously confirm the effects of LRH-1 knockdown and this compound treatment, a combination of molecular and cellular assays is recommended.
| Experimental Goal | LRH-1 Knockdown Confirmation | This compound Treatment Confirmation |
| Primary Validation | Quantitative PCR (qPCR): Measures LRH-1 mRNA levels to confirm transcriptional knockdown. | Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to LRH-1. |
| Secondary Validation | Western Blot: Detects the reduction in LRH-1 protein levels. | Reporter Gene Assays: Measure the inhibition of LRH-1 transcriptional activity on a known target gene promoter. |
| Functional Validation | Downstream Target Gene Expression Analysis (qPCR or RNA-seq): Measures changes in the expression of known LRH-1 target genes (e.g., SHP, Cyclin E1, G0S2). | Downstream Target Gene Expression Analysis (qPCR or RNA-seq): Measures changes in the expression of known LRH-1 target genes. |
| Phenotypic Validation | Cell-based Assays: Assess changes in cellular processes regulated by LRH-1, such as proliferation or migration. | Cell-based Assays: Assess changes in cellular processes regulated by LRH-1. |
| Specificity Control | Non-targeting siRNA Control: A scrambled siRNA sequence to control for non-specific effects of the transfection process. | Inactive Compound Control: A structurally similar but inactive compound to control for off-target effects. |
| Off-Target Analysis | RNA-sequencing: To identify unintended changes in the transcriptome. | Proteome-wide binding assays: To identify other protein targets of this compound. |
Detailed Experimental Protocols
1. Quantitative PCR (qPCR) for LRH-1 mRNA Knockdown Confirmation
-
Objective: To quantify the reduction in LRH-1 mRNA levels following siRNA treatment.
-
Methodology:
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect with LRH-1 specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
RNA Extraction: After 24-48 hours, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for LRH-1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of LRH-1 mRNA using the ΔΔCt method. A significant decrease in LRH-1 mRNA levels in siRNA-treated cells compared to the control indicates successful knockdown.
-
2. Western Blot for LRH-1 Protein Knockdown Confirmation
-
Objective: To visualize and quantify the reduction in LRH-1 protein levels.
-
Methodology:
-
Cell Lysis: After 48-72 hours of siRNA transfection, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for LRH-1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control antibody (e.g., β-actin, GAPDH) to normalize the LRH-1 protein levels.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of LRH-1 protein reduction.
-
3. Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
-
Objective: To confirm the direct binding of this compound to the LRH-1 protein in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble LRH-1 remaining at each temperature by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble LRH-1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.
-
Visualizing the Workflows and Pathways
To better illustrate the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Conclusion
Confirming the on-target effects of LRH-1 knockdown and this compound treatment is crucial for the validity of research findings. While both methods aim to inhibit LRH-1 function, their mechanisms of action are distinct, requiring tailored validation strategies. A multi-pronged approach, including primary validation of the molecular event (mRNA/protein reduction or target engagement), secondary validation of transcriptional activity, and functional validation of downstream effects, is essential. By employing the detailed protocols and considering the potential for off-target effects, researchers can confidently and accurately interpret their data, paving the way for a deeper understanding of LRH-1 biology and its potential as a therapeutic target.
References
Cross-Validation of ML179 Activity with Genetic Approaches in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of ML179, a small molecule inverse agonist of Liver Receptor Homolog-1 (LRH-1/NR5A2), with genetic approaches aimed at validating LRH-1 as a therapeutic target in cancer. By presenting experimental data from both methodologies, this document offers a framework for cross-validating the on-target activity of this compound and understanding its therapeutic potential.
Introduction to this compound and LRH-1
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a nuclear receptor that plays a crucial role in development, metabolism, and steroidogenesis.[1] In the context of cancer, LRH-1's role is multifaceted, acting as a promoter of cell proliferation and migration in several cancers, including breast, ovarian, and colon cancer. It exerts its effects by regulating the expression of key genes involved in the cell cycle, such as Cyclin D1 and Cyclin E1.[2][3]
This compound is a small molecule identified as an inverse agonist of LRH-1, with a reported half-maximal inhibitory concentration (IC50) of 320 nM in reporter assays.[4] As an inverse agonist, this compound is designed to suppress the constitutive activity of LRH-1, thereby inhibiting the expression of its target genes and downstream cellular processes like proliferation. This pharmacological approach offers a potential therapeutic strategy for cancers dependent on LRH-1 activity.
Genetic approaches, such as RNA interference (siRNA/shRNA) and CRISPR-Cas9 mediated gene knockout, provide a direct way to assess the function of a target protein by reducing or eliminating its expression. By comparing the phenotypic outcomes of LRH-1 knockdown or knockout with the effects of this compound treatment, researchers can validate that the pharmacological agent's activity is indeed mediated through its intended target, LRH-1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of LRH-1 and the general experimental workflow for cross-validating the activity of this compound with genetic approaches.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of ML179 and Other Kv7.1 Channel Activators: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML179 (also known as ML277), a selective Kv7.1 potassium channel activator, with other notable alternatives. The following sections detail the electrophysiological effects, experimental protocols, and underlying signaling pathways of these compounds, supported by experimental data from peer-reviewed literature.
Electrophysiological Comparison of Kv7.1 Activators
The activation of the voltage-gated potassium channel Kv7.1 (KCNQ1) is a critical determinant of cardiac repolarization and a therapeutic target for cardiac arrhythmias such as Long QT Syndrome. Several small molecules have been identified as activators of Kv7.1, each with distinct electrophysiological profiles. This section summarizes the quantitative effects of this compound and its comparators on key channel properties.
| Compound | Target Channel(s) | Concentration | Effect on Current Amplitude | Effect on Deactivation Tau | Shift in V1/2 of Activation | Cell Type | Reference |
| This compound (ML277) | Kv7.1 | 1 µM | 8.5-fold increase | Slowed deactivation | -16 mV | Xenopus oocytes | [1] |
| 0.3 µM | Significant increase | Abolished inactivation | Leftward shift | CHO cells | [2] | ||
| 1 µM | Significant shortening of APD | - | iPSC-derived Cardiomyocytes | [3] | |||
| R-L3 | Kv7.1 | 1 µM | - | Slowed activation and deactivation | - | Xenopus oocytes | [4] |
| ML213 | Kv7.2, Kv7.4, Kv7.5 | 10 µM | 212% of control (Kv7.4) | 4.6-fold reduction (Kv7.4) | -25.0 mV (Kv7.4) | A7r5 cells | [5] |
| 10 µM | 181% of control (Kv7.5) | 5.9-fold reduction (Kv7.5) | -43.9 mV (Kv7.5) | A7r5 cells | |||
| ICA-069673 | Kv7.2/7.3 | - | - | - | - | - |
Impact on Cardiac Action Potential Duration
The primary therapeutic potential of Kv7.1 activators lies in their ability to shorten the cardiac action potential duration (APD), thereby counteracting the delayed repolarization seen in Long QT Syndrome.
| Compound | Concentration | Effect on APD | Experimental Model | Reference |
| This compound (ML277) | 1 µM | Shortened APD | iPSC-derived Cardiomyocytes | |
| 1 µM | Shortened APD | Guinea pig ventricular myocytes | ||
| R-L3 | Not specified | Shortens APD | Guinea pig cardiac myocytes |
Experimental Protocols
The following are generalized protocols for the key electrophysiological techniques used to characterize Kv7.1 channel activators.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
Experimental Workflow:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human Kv7.1 and KCNE1 subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C to allow for channel expression.
-
Electrode Preparation: Glass microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.
-
Recording: Oocytes are placed in a recording chamber and perfused with a standard external solution. Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The membrane potential is held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit Kv7.1 currents.
-
Data Acquisition: Currents are recorded in the absence and presence of the test compounds.
Whole-Cell Patch Clamp in Mammalian Cells
This technique allows for the recording of ion channel activity from a single mammalian cell.
Experimental Workflow:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO or HEK293 cells) is cultured and transiently transfected with plasmids encoding Kv7.1 and KCNE1.
-
Cell Plating: Transfected cells are plated onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp and Data Acquisition: The cell is voltage-clamped, and currents are recorded before and after the application of test compounds.
Signaling Pathways
The activation of Kv7.1 channels by small molecules ultimately leads to the modulation of cellular excitability. In cardiac myocytes, this translates to changes in the action potential duration.
Cardiac Myocyte Repolarization Pathway
The cardiac action potential is a complex interplay of various ion currents. The slow delayed rectifier potassium current (IKs), conducted by the Kv7.1/KCNE1 channel complex, plays a crucial role in phase 3 repolarization.
Activation of Kv7.1 by compounds like this compound enhances the IKs current, leading to a more rapid phase 3 repolarization and a shortening of the action potential duration. This is the primary mechanism by which these compounds are thought to exert their anti-arrhythmic effects in the context of Long QT Syndrome.
Modulation by cAMP Signaling
The activity of the Kv7.1/KCNE1 channel complex is also modulated by intracellular signaling cascades, notably the cyclic AMP (cAMP) pathway. Sympathetic nervous stimulation, through the activation of β-adrenergic receptors, leads to an increase in intracellular cAMP, which in turn enhances IKs. This compound has been shown to increase the cAMP sensitivity of native IKs currents in guinea pig ventricular myocytes.
This dual mechanism of action, direct activation and sensitization to endogenous signaling pathways, highlights the therapeutic potential of compounds like this compound in restoring normal cardiac rhythm.
References
- 1. ML277 regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cardiac action potential - Wikipedia [en.wikipedia.org]
- 5. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ML179: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of ML179, a selective antagonist of Liver Receptor Homolog-1 (LRH-1/NR5A2). Given that specific disposal instructions for novel research compounds are not always readily available, this document outlines a comprehensive approach based on established best practices for hazardous waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Until comprehensive toxicity data is available, this compound should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area or fume hood, a respirator may be necessary if there is a risk of aerosolization.
This compound Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Utilize a dedicated, clearly labeled waste container for this compound and any materials contaminated with it. The container must be constructed of a material compatible with the chemical.
-
Labeling: The container must be affixed with a "Hazardous Waste" label. This label should include:
-
The full chemical name: this compound
-
The molecular formula: C21H25F3N4O2[1]
-
The primary hazards (e.g., "Potentially Toxic," "Irritant")
-
The accumulation start date
-
-
Waste Compatibility: Do not mix this compound waste with other incompatible waste streams. Incompatible materials may include strong oxidizers.[2]
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of in the designated hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in accordance with institutional guidelines, which may include puncturing and placing in a sanitary landfill.[2][3]
Storage and Disposal Procedures
The temporary storage and final disposal of this compound waste must be managed in compliance with all applicable local, state, and federal regulations.[2]
Storage:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within or near the laboratory.
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste. The exterior of the container should be kept clean.
Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Provide Documentation: Be prepared to provide the EHS team with all necessary information regarding the waste, as detailed on the hazardous waste label.
-
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound is considered hazardous and must not be placed in the regular trash.
-
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C21H25F3N4O2 |
| Molecular Weight | 422.44 g/mol |
| IC50 | 320 nM for LRH-1/NR5A2 |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the disposal procedure itself is a critical laboratory protocol. The workflow diagram below outlines the necessary steps for the safe and compliant disposal of this compound.
Hazardous Waste Disposal Workflow for this compound
Caption: Step-by-step workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling ML179
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML179 (CAS: 1883548-87-5), a selective liver receptor homolog 1 (LRH1) inverse agonist. Given the potent nature of this small molecule inhibitor, adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. The following information is based on best practices for handling potent, research-grade compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. | Double-gloving with nitrile gloves is mandatory. Ensure gloves are rated for the specific solvent being used. |
| Eye Protection | ANSI-rated safety glasses with side shields are required. A face shield should be used when handling larger quantities. | Chemical splash goggles are required. A face shield is recommended when there is a risk of splashing. |
| Body Protection | A disposable, solid-front lab coat is required. Cuffed sleeves are recommended to prevent powder from entering. | A fluid-resistant, disposable lab coat is required. Ensure complete coverage of arms and torso. |
| Respiratory Protection | An N95-rated respirator or higher is required when handling the powder outside of a certified chemical fume hood. | Not generally required if handled within a certified chemical fume hood. Use a respirator with organic vapor cartridges if there is a risk of aerosolization outside of a containment device. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent contamination and degradation of this compound.
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Transport the unopened package to the designated laboratory area.
-
Don PPE: Before opening, don the appropriate PPE as outlined in the table above.
-
Open in Hood: Open the package inside a certified chemical fume hood.
-
Verify: Confirm the contents match the order information and that the container is sealed and intact.
Weighing and Reconstitution
-
Solid this compound: All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of fine particles. Use anti-static weigh paper and tools.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.
Storage
| Form | Storage Temperature | Storage Conditions |
| Solid | -20°C | Store in a tightly sealed container in a desiccator to protect from moisture. |
| In Solvent | -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in a tightly sealed container. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, lab coats, respirators), weigh paper, and contaminated vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a sealed and properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste. |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for ensuring safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
